187-1, N-WASP inhibitor
Description
Properties
IUPAC Name |
3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTIQAVQWWOKNF-RNEDXEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H122N18O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1784.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the 187-1 N-WASP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Neural Wiskott-Aldrich Syndrome Protein (N-WASP) is a key regulator of actin dynamics, playing a crucial role in various cellular processes such as motility, invasion, and membrane trafficking. Its dysregulation has been implicated in several diseases, including cancer metastasis. The cyclic peptide 187-1 has emerged as a potent and specific allosteric inhibitor of N-WASP. This technical guide provides a comprehensive overview of the mechanism of action of 187-1, including its effects on N-WASP's conformational state, its impact on downstream signaling to the Arp2/3 complex, and detailed methodologies for key experiments used to characterize this inhibition.
The N-WASP Activation and Inhibition Landscape
N-WASP exists in an autoinhibited state through an intramolecular interaction between its N-terminal regulatory domains and its C-terminal VCA (Verprolin-homology, Cofilin-homology, and Acidic) domain.[1] This closed conformation prevents the VCA domain from binding to and activating the Arp2/3 complex, a critical step in the nucleation of new actin filaments.
Activation of N-WASP is a multi-step process initiated by upstream signaling molecules, most notably the Rho GTPase Cdc42 and the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[2] The binding of these activators to the regulatory domains of N-WASP induces a conformational change that disrupts the autoinhibitory interaction, thereby exposing the VCA domain and enabling the recruitment and activation of the Arp2/3 complex.[2]
The inhibitor 187-1 functions by targeting this delicate equilibrium between the active and inactive states of N-WASP.
Mechanism of Action of 187-1
The 187-1 inhibitor is a 14-amino acid cyclic peptide that was identified through a high-throughput screen for compounds that block PIP2-induced actin assembly.[3] Its mechanism of action is not through direct competition with activators but rather through the allosteric stabilization of the native, autoinhibited conformation of N-WASP.[3][4]
By binding to N-WASP, 187-1 reinforces the intramolecular interaction that keeps the VCA domain sequestered.[5] This stabilization of the "closed" state effectively prevents the conformational opening required for Arp2/3 complex activation, even in the presence of upstream activators like Cdc42.[3] Consequently, 187-1 potently inhibits N-WASP-mediated actin polymerization.[4]
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| IC50 | ~2 µM | Inhibition of PIP2-stimulated actin assembly in Xenopus egg cytoplasmic extract. | [4][6][7] |
| Binding Affinity (Kd) | High-affinity | While a precise Kd value is not explicitly stated in the primary literature, the low micromolar IC50 and the nature of the allosteric interaction suggest a high-affinity binding. Further biophysical studies would be required to determine the exact dissociation constant. | [3] |
Signaling Pathways and Experimental Workflows
N-WASP Activation and Inhibition Signaling Pathway
The following diagram illustrates the signaling cascade leading to N-WASP activation and the point of intervention for the 187-1 inhibitor.
Caption: N-WASP activation by Cdc42 and PIP2, and inhibition by 187-1.
Experimental Workflow: Pyrene-Actin Polymerization Assay
This workflow outlines the key steps to measure the effect of 187-1 on N-WASP-mediated actin polymerization.
Caption: Workflow for the pyrene-actin polymerization assay.
Detailed Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay quantitatively measures the effect of 187-1 on the kinetics of N-WASP-dependent actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into filaments.
Materials:
-
Purified recombinant N-WASP protein
-
Purified Arp2/3 complex
-
Pyrene-labeled G-actin and unlabeled G-actin
-
Purified Cdc42 protein loaded with GTPγS
-
187-1 inhibitor stock solution (in a suitable solvent, e.g., DMSO or water)
-
Polymerization Buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
Fluorometer with excitation at 365 nm and emission at 407 nm.
Procedure:
-
Prepare a master mix of G-actin containing 5-10% pyrene-labeled actin in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT). Keep on ice.
-
In a fluorescence cuvette, prepare the reaction mixture by adding the following components in order: polymerization buffer, N-WASP (e.g., 100 nM), Arp2/3 complex (e.g., 20 nM), and GTPγS-loaded Cdc42 (e.g., 200 nM).
-
Add the desired concentration of 187-1 inhibitor or vehicle control to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for binding.
-
Initiate the polymerization reaction by adding the G-actin master mix to a final concentration of, for example, 2-4 µM.
-
Immediately place the cuvette in the fluorometer and begin recording the fluorescence intensity at regular intervals (e.g., every 10-15 seconds) for a duration sufficient to observe the full polymerization curve (e.g., 10-30 minutes).
-
Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the maximum slope of the curve.
GST Pull-Down Assay to Demonstrate Stabilization of the Autoinhibited State
This assay provides direct evidence for the mechanism of 187-1 by showing that it enhances the interaction between the N-terminal regulatory region and the C-terminal VCA domain of N-WASP.
Materials:
-
GST-fused VCA domain of N-WASP (GST-VCA)
-
His-tagged N-terminal fragment of N-WASP containing the regulatory domains (e.g., His-WGB)
-
Glutathione-sepharose beads
-
187-1 inhibitor
-
GTPγS-loaded Cdc42
-
Binding Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 0.1% Triton X-100, 10% glycerol)
-
Wash Buffer (Binding buffer with reduced or no detergent)
-
Elution Buffer (e.g., 10 mM reduced glutathione in wash buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents and antibodies against the His-tag.
Procedure:
-
Incubate purified GST-VCA with glutathione-sepharose beads for 1-2 hours at 4°C to immobilize the protein.
-
Wash the beads several times with binding buffer to remove unbound GST-VCA.
-
In separate tubes, pre-incubate the His-WGB fragment with:
-
Vehicle control
-
187-1 inhibitor (at a concentration several-fold higher than its IC50)
-
GTPγS-loaded Cdc42 (as a control to disrupt the interaction)
-
187-1 inhibitor and GTPγS-loaded Cdc42
-
-
Add the pre-incubated His-WGB mixtures to the GST-VCA-bound beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-His antibody to detect the amount of His-WGB that was pulled down by GST-VCA in each condition. An increased amount of pulled-down His-WGB in the presence of 187-1 indicates stabilization of the autoinhibitory interaction.
Conclusion
The 187-1 inhibitor represents a valuable tool for dissecting the complex roles of N-WASP in cellular physiology and pathology. Its well-defined allosteric mechanism of action, which involves the stabilization of the autoinhibited conformation of N-WASP, provides a clear rationale for its inhibitory effects on actin polymerization. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting N-WASP and to explore the intricate regulation of the actin cytoskeleton.
References
- 1. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation by Cdc42 and Pip2 of Wiskott-Aldrich Syndrome Protein (Wasp) Stimulates Actin Nucleation by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytoskeleton/Cell Adhesion Molecules | DC Chemicals [dcchemicals.com]
- 7. 187-1, N-WASP inhibitor (CAS 380488-27-7): R&D Systems [rndsystems.com]
An In-Depth Technical Guide to the 1-87 Cyclic Peptide Inhibitor: Structure, Mechanism, and Experimental Analysis
Abstract: The 187-1 cyclic peptide is a potent and specific allosteric inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key regulator of actin cytoskeleton dynamics.[1] Discovered through a high-throughput chemical screen in Xenopus cell-free extracts, this 14-amino acid cyclic peptide has become an invaluable tool for dissecting the signaling pathways that govern actin polymerization.[2][3] It functions by stabilizing the native autoinhibited conformation of N-WASP, thereby preventing its interaction with the Arp2/3 complex and halting downstream actin assembly.[4][5][6][7] This guide provides a comprehensive overview of the structure, mechanism of action, and key experimental protocols associated with the 187-1 inhibitor, intended for researchers, scientists, and drug development professionals in the field of cell biology and signal transduction.
Core Structure and Physicochemical Properties
The 187-1 inhibitor is a 14-amino acid cyclic peptide, specifically a cyclodimer formed from a 7-residue monomer unit.[2] Its structure incorporates both L- and D-amino acids, a feature that typically confers enhanced proteolytic stability compared to linear peptides composed solely of L-amino acids.[1] The specific sequence and key properties are detailed below.
Amino Acid Sequence: The primary structure of 187-1 is a head-to-tail cyclized dimer of the sequence (l-Gln)-(l-Lys)-(d-Phe)-(d-Pro)-(d-Phe)-(l-Phe)-(d-Pro).[1]
-
Full Sequence: Cyclo[Gln-Lys-d-Phe-d-Pro-d-Phe-Phe-d-Pro-Gln-Lys-d-Phe-d-Pro-d-Phe-Phe-d-Pro][1]
Table 1: Physicochemical Properties of 187-1
| Property | Value | Reference(s) |
| Molecular Formula | C₉₆H₁₂₂N₁₈O₁₆ | [1] |
| Molecular Weight | 1784.11 g/mol | [1] |
| CAS Number | 380488-27-7 | [1] |
| Appearance | Lyophilized solid | [1] |
| Solubility | Soluble in water (up to 2 mg/ml) |
Mechanism of Action: Allosteric Stabilization of N-WASP
The 187-1 peptide does not directly target the Arp2/3 complex or actin monomers.[3] Instead, it functions as an allosteric inhibitor of N-WASP, a critical upstream regulator.[2] N-WASP exists in a dynamic equilibrium between an inactive, autoinhibited state and an active state.
In the autoinhibited conformation, the C-terminal VCA (Verprolin-homology, Cofilin-homology, and Acidic) domain, which is responsible for activating the Arp2/3 complex, is bound intramolecularly to a regulatory region near the N-terminus.[3][8] The binding of upstream activators, such as the GTPase Cdc42 and the lipid messenger PIP₂, releases this autoinhibition, exposing the VCA domain to activate Arp2/3 and initiate actin polymerization.[8][9]
The 187-1 inhibitor binds directly to N-WASP and stabilizes the closed, autoinhibited conformation.[3] This action prevents the release of the VCA domain, effectively blocking the interaction between N-WASP and the Arp2/3 complex and halting the signaling cascade that leads to actin assembly.[1][4]
The following diagram illustrates the broader signaling pathway, showing the specific point of inhibition by 187-1 and the experimental bypass using the VCA domain, which is unaffected by the inhibitor.[2][3]
Quantitative Inhibitory Data
The inhibitory potency of 187-1 has been quantified in various assays, primarily through its effect on PIP₂-stimulated actin assembly. The key data are summarized below.
Table 2: Summary of Quantitative Data for 187-1
| Parameter | Value | Assay Condition | Reference(s) |
| IC₅₀ | ~2 µM | PIP₂-stimulated actin assembly in Xenopus egg cytoplasmic extract | [2][4][5][6][7][10] |
| Effective Concentration | < 10 µM | Reconstituted pure protein actin assembly assay | [3] |
| Inactive Enantiomer | No effect | > 50 µM in N-WASP-containing polymerization reactions | [11] |
| Inactive Analog | No effect | 20 µM (187-F₂ΔA₂, Phe replaced by Ala) | [2] |
Key Experimental Protocols
The characterization of 187-1 and its mechanism of action relies on several key biochemical and cell-free assays. Detailed methodologies are provided below.
Pyrene-Actin Polymerization Assay
This is the primary assay used to quantify the effect of 187-1 on actin dynamics. It leverages the fluorescent properties of pyrene-labeled actin, whose fluorescence quantum yield increases approximately 20-fold upon incorporation into a polymer filament.[3][12]
-
Principle: The rate of actin polymerization is directly proportional to the rate of increase in fluorescence intensity.
-
Key Reagents:
-
Xenopus egg cytoplasmic extract or purified proteins (Actin, Arp2/3, N-WASP).[2]
-
Pyrene-labeled actin monomers (typically doped at 5-10% with unlabeled actin).[13][14]
-
Polymerization Buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole pH 7.0).[13]
-
Activator: Phosphatidylinositol 4,5-bisphosphate (PIP₂) containing liposomes.[2]
-
Inhibitor: 187-1 cyclic peptide at various concentrations.
-
-
Protocol Outline:
-
Prepare monomeric actin (G-actin) doped with pyrene-actin in a low-salt buffer (G-buffer).[13]
-
In a fluorometer cuvette, combine the actin solution with Xenopus extract or other purified components (N-WASP, Arp2/3).
-
Add the 187-1 inhibitor or a vehicle control and incubate briefly.
-
Initiate polymerization by adding PIP₂ liposomes and/or polymerization buffer.
-
Immediately begin monitoring fluorescence intensity over time, with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[13][15]
-
The polymerization rate is calculated from the slope of the fluorescence curve during the elongation phase.
-
Photo-Crosslinking for Target Identification
To confirm that N-WASP is the direct binding target of 187-1, a photo-crosslinking experiment was performed using a modified version of the peptide.
-
Principle: A derivative of 187-1 containing a photo-reactive amino acid (benzoylphenylalanine, Bpa) and a biotin tag is used.[2] Upon exposure to UV light, the Bpa residue forms a covalent bond with the nearest protein, and the biotin tag allows for subsequent detection.[16]
-
Key Reagents:
-
Protocol Outline:
-
Incubate the 187-1(Bpa)* probe with an equimolar mixture of the purified proteins (e.g., 200 nM each) at 4°C.[2][17]
-
For competition assays, include an excess of a non-biotinylated competitor peptide.[17]
-
Expose the mixture to UV light (365 nm) for 5-60 minutes to induce crosslinking.[2][16]
-
Separate the proteins in the reaction mixture by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane (Western blot).
-
Probe the membrane with streptavidin-HRP and use a chemiluminescent substrate to detect which protein has been biotinylated (i.e., covalently bound to the 187-1 probe). The results show prominent crosslinking to N-WASP.[2][17]
-
N-WASP Autoinhibition Stabilization Assay
This GST pull-down assay provides direct evidence that 187-1 stabilizes the intramolecular interaction that characterizes N-WASP's autoinhibited state.
-
Principle: A GST-tagged VCA domain is immobilized on glutathione beads to act as "bait." A His-tagged N-terminal fragment of N-WASP (containing the regulatory region) is the "prey." The amount of prey pulled down by the bait is measured. 187-1 is expected to increase this interaction.
-
Key Reagents:
-
Protocol Outline:
-
Incubate the immobilized GST-VCA "bait" with the His-tagged N-terminal "prey" in a binding buffer.
-
Perform incubations in the presence or absence of the 187-1 inhibitor.
-
After incubation (e.g., 1 hour at 4°C), wash the beads several times to remove non-specific binders.[9]
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot.
-
Detect the amount of pulled-down His-tagged prey using an anti-His antibody. An increased signal in the presence of 187-1 demonstrates that the inhibitor stabilizes the interaction between the N-terminal regulatory domain and the C-terminal VCA domain.[3]
-
Conclusion
The 187-1 cyclic peptide is a highly specific and potent chemical probe for studying N-WASP-mediated actin polymerization. Its well-defined structure and allosteric mechanism of action—stabilizing a native autoinhibited protein conformation—represent a sophisticated strategy for inhibiting protein-protein interactions.[2][18] The detailed experimental protocols outlined herein provide a robust framework for utilizing 187-1 to investigate the complex signaling networks that control the actin cytoskeleton, making it an essential tool for researchers in cell biology and drug discovery.
References
- 1. 187-1, N-WASP inhibitor peptide [novoprolabs.com]
- 2. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arp2/3 complex (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 6. This compound|CAS 380488-27-7|DC Chemicals [dcchemicals.com]
- 7. This compound | CAS:380488-27-7 | N-WASP inhibitor; inhibits actin assembly | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. N-WASP is competent for downstream signaling before full release from autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Pyrenyl-Actin [maciverlab.bms.ed.ac.uk]
- 13. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 14. Molecular Basis for Actin Polymerization Kinetics Modulated by Solution Crowding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Allosteric Inhibition of N-WASP by 187-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neural Wiskott-Aldrich Syndrome Protein (N-WASP) is a critical regulator of actin cytoskeleton dynamics, acting as a key signaling node that integrates upstream signals to activate the Arp2/3 complex, a primary nucleator of branched actin filaments.[1][2][3] This process is fundamental to various cellular functions, including cell motility, endocytosis, and the formation of invasive structures like invadopodia.[4][5] N-WASP exists in an autoinhibited state through an intramolecular interaction between its N-terminal regulatory domains and its C-terminal VCA (Verprolin-homology, Cofilin-homology, Acidic) domain.[2][4] Activation requires the binding of signaling molecules like Cdc42 and phosphatidylinositol 4,5-bisphosphate (PIP2), which disrupt this autoinhibition, exposing the VCA domain to bind and activate the Arp2/3 complex.[2][6][7]
The cyclic peptide 187-1 has been identified as a potent and specific allosteric inhibitor of N-WASP.[8][9] This technical guide provides an in-depth overview of the mechanism of 187-1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and mechanisms.
Mechanism of Action of 187-1
187-1 is a 14-amino acid cyclic peptide that functions not by competing with activating ligands at their binding sites, but through an allosteric mechanism.[8][10] It directly binds to N-WASP and stabilizes the "closed," autoinhibited conformation.[8] By reinforcing the intramolecular interaction between the N-terminal regulatory region and the C-terminal VCA domain, 187-1 prevents the conformational change required for activation.[8][11] This stabilization effectively locks N-WASP in its inactive state, preventing the VCA domain from becoming accessible to the Arp2/3 complex.[8][11] Consequently, N-WASP-mediated actin polymerization is blocked.[12][13]
This allosteric stabilization presents a novel mechanism for targeting protein-protein interactions, suggesting that stabilizing native, inactive conformations can be a viable strategy for inhibitor development.[8][11]
Signaling Pathway of N-WASP Activation and Inhibition
The following diagram illustrates the signaling cascade leading to N-WASP activation and the point of intervention for the inhibitor 187-1.
Quantitative Data Summary
The inhibitory potency of 187-1 has been quantified in various assays. The data highlights its effectiveness in both complex cellular extracts and purified protein systems.
| Parameter | Value | Assay System | Comments | Reference |
| IC₅₀ | ~2 µM | PIP₂-induced actin assembly in Xenopus egg extract | Demonstrates potent inhibition in a complex biological milieu. | [9][12] |
| Effective Concentration | < 10 µM | Purified protein actin polymerization assay (N-WASP, Arp2/3, actin) | Confirms direct inhibition of N-WASP activity. | [8] |
| Inactive Enantiomer | > 50 µM | N-WASP-containing polymerization reactions | The enantiomer of 187-1 showed no significant effect, indicating stereospecificity. | [8] |
| Cell Migration Inhibition | 10 µM | Scratch wound assay (HaCaT cells) | Significantly decreased the rate of cell migration. | [14][15] |
Key Experimental Protocols
The characterization of 187-1 involved several key biochemical and biophysical assays. Detailed methodologies are provided below.
Pyrene-Actin Polymerization Assay
This assay is used to monitor the kinetics of actin polymerization in real-time. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments.
Objective: To measure the effect of 187-1 on N-WASP- and Arp2/3-mediated actin polymerization.
Materials:
-
Pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled actin
-
Purified Arp2/3 complex
-
Purified full-length N-WASP
-
Purified GTPγS-loaded Cdc42
-
Inhibitor 187-1 (and controls, e.g., enantiomer)
-
Polymerization Buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole, pH 7.0)
-
ATP
-
Fluorometer
Methodology:
-
Prepare a master mix of G-actin (e.g., 5-10% pyrene-labeled) in G-buffer on ice to prevent premature polymerization.
-
In a fluorometer cuvette, assemble the reaction components in the following order: Polymerization Buffer, purified Arp2/3 complex (e.g., 20-60 nM), and purified N-WASP (e.g., 100-200 nM).[16]
-
Add the activator, GTPγS-Cdc42, if testing the activated state of N-WASP.
-
Add the inhibitor 187-1 at various concentrations to the experimental reactions. For control reactions, add a vehicle or an inactive analog.
-
Equilibrate the mixture at room temperature for a few minutes.
-
Initiate the polymerization by adding the actin master mix (to a final concentration of ~2.5 µM) and ATP (to 1 mM).[16]
-
Immediately begin monitoring the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.
-
Plot fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of polymerization.
Workflow for Pyrene-Actin Assay
GST Pull-Down Assay for N-WASP Autoinhibition
This assay is designed to test the hypothesis that 187-1 stabilizes the autoinhibitory interaction between the N-terminal (WGP fragment) and C-terminal (VCA domain) of N-WASP.
Objective: To determine if 187-1 prevents the dissociation of the N-WASP N-terminus from its C-terminus in the presence of an activator (Cdc42).
Materials:
-
GST-tagged VCA domain of N-WASP (GST-VCA)
-
His-tagged N-terminal fragment of N-WASP (e.g., HT-WGP, amino acids 1-396)[8]
-
Glutathione agarose beads
-
GTPγS-loaded Cdc42
-
Inhibitor 187-1
-
Binding Buffer (e.g., XB buffer with 1 mM DTT, 0.02% Tween 20, 0.2 mM ATP)[2]
-
Wash Buffer
-
SDS-PAGE sample buffer
-
Anti-His antibody for Western blotting
Methodology:
-
Immobilize GST-VCA on glutathione agarose beads by incubating them together, followed by washing to remove unbound protein.
-
In separate tubes, pre-incubate the His-tagged WGP fragment with GTPγS-Cdc42 and varying concentrations of 187-1 in Binding Buffer.[8]
-
Add the GST-VCA-bound beads to each tube.
-
Incubate the reactions for 1 hour at 4°C with gentle rocking to allow for binding.
-
Pellet the beads by centrifugation and wash several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.
-
Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-His antibody to detect the amount of HT-WGP that remained bound to the GST-VCA beads.
-
A positive result for the hypothesis is observed if 187-1 causes a dose-dependent increase in the amount of HT-WGP pulled down in the presence of the dissociating activator, Cdc42.[8][17]
Photo-Crosslinking Assay
This experiment directly demonstrates the binding of 187-1 to its target protein, N-WASP, within a mixture of other proteins.
Objective: To identify the direct binding target of 187-1.
Materials:
-
A biotinylated, photo-crosslinkable derivative of 187-1 (e.g., 187-1(Bpa)*).[8]
-
A non-biotinylated version for competition (187-1(Bpa)).[8]
-
Equimolar mixture of purified proteins: N-WASP, Arp2/3 complex, and Actin.
-
UV lamp (e.g., 365 nm).
-
Horseradish peroxidase-streptavidin conjugate for detection.
-
SDS-PAGE and Western blotting equipment.
Methodology:
-
Incubate the photo-crosslinkable peptide 187-1(Bpa)* with the mixture of purified proteins.
-
For competition experiments, add an excess of the non-biotinylated competitor 187-1(Bpa).
-
Expose the mixture to UV light to induce covalent crosslinking of the peptide to any interacting proteins.
-
Separate the proteins in the reaction mixture by SDS-PAGE.
-
Transfer the separated proteins to a membrane (Western blot).
-
Detect the biotinylated peptide (and any protein it is crosslinked to) using a horseradish peroxidase-streptavidin conjugate followed by a chemiluminescent substrate.
-
The protein band that shows a signal corresponds to the direct binding partner of 187-1. The signal should be reduced or eliminated in the presence of the non-biotinylated competitor.[8][17]
Conclusion
The cyclic peptide 187-1 serves as a powerful chemical probe for dissecting N-WASP-dependent cellular processes. Its allosteric mechanism of action, which involves stabilizing the autoinhibited conformation of N-WASP, represents an important paradigm for the development of inhibitors against proteins regulated by conformational changes.[8][10] The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug developers interested in targeting the N-WASP signaling pathway for therapeutic or investigational purposes.
References
- 1. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear N-WASP Induces Actin Polymerization in the Nucleus with Cortactin as an Essential Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging sites of N-wasp activity i ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Mechanism of N-WASP activation by CDC42 and phosphatidylinositol 4, 5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 187-1, N-WASP inhibitor peptide [novoprolabs.com]
- 10. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound TFA|CAS 0|DC Chemicals [dcchemicals.com]
- 14. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 17. researchgate.net [researchgate.net]
The Allosteric Stabilization of N-WASP Autoinhibition by the Cyclic Peptide 187-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which the cyclic peptide 187-1 stabilizes the autoinhibited conformation of Neural Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP is a critical regulator of actin cytoskeleton dynamics, and its dysregulation is implicated in various cellular processes and diseases. The discovery of 187-1 has provided a valuable chemical tool to probe N-WASP function and has illuminated a novel mechanism for inhibiting protein-protein interactions. This document details the molecular interactions, quantitative data, experimental methodologies, and signaling pathways associated with the inhibitory action of 187-1 on N-WASP.
Introduction to N-WASP Autoinhibition
Neural Wiskott-Aldrich Syndrome Protein (N-WASP) is a key scaffolding protein that integrates upstream signals to activate the Arp2/3 complex, a primary nucleator of branched actin filaments.[1][2] The activity of N-WASP is tightly regulated by an autoinhibitory mechanism. In its inactive state, an intramolecular interaction between the N-terminal GTPase-binding domain (GBD) and the C-terminal Verprolin-cofilin-acidic (VCA) domain sequesters the VCA domain.[1][2] This prevents the VCA domain from binding to and activating the Arp2/3 complex.[1][3] Activation of N-WASP occurs upon the binding of upstream signaling molecules, such as Cdc42 and PIP2, to their respective domains on N-WASP, which disrupts the autoinhibitory interaction and exposes the VCA domain.[2][3]
The Cyclic Peptide 187-1: An Allosteric Inhibitor
The compound 187-1 is a 14-amino acid cyclic peptide identified through a high-throughput screen for inhibitors of phosphatidylinositol 4,5-bisphosphate (PIP2)-induced actin assembly in Xenopus egg extracts.[4][5][6] It acts as a potent, allosteric inhibitor of N-WASP.[4][7][8] Unlike competitive inhibitors that would block the binding of activators, 187-1 functions by stabilizing the native, autoinhibited conformation of N-WASP.[4] This novel mechanism of action makes 187-1 a valuable tool for studying N-WASP-dependent processes and provides a paradigm for the development of inhibitors that target protein-protein interactions by modulating conformational equilibria.[4][6]
Mechanism of Action
The inhibitory effect of 187-1 is achieved by its direct binding to N-WASP.[4][5][9] This interaction enhances the affinity between the N-terminal regulatory domains and the C-terminal VCA domain, effectively locking N-WASP in its closed, inactive state.[4][6] By stabilizing this autoinhibited conformation, 187-1 prevents the release of the VCA domain, even in the presence of activating signals.[4][10] Consequently, the VCA domain remains inaccessible to the Arp2/3 complex, leading to the inhibition of actin polymerization.[4][5] Photo-crosslinking studies have confirmed that 187-1 directly and specifically binds to N-WASP.[4]
Quantitative Data
The inhibitory potency of 187-1 on N-WASP has been quantified through various biochemical assays. The available data is summarized in the table below.
| Parameter | Value | Assay Condition | Reference |
| IC50 | ~ 2 µM | Inhibition of PIP2-stimulated actin assembly in Xenopus egg extract | [7][8] |
| Effective Concentration | < 10 µM | Inhibition of N-WASP-stimulated actin polymerization in a pure protein assay | [4][6] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
N-WASP Activation and Inhibition Pathway
Caption: N-WASP activation by Cdc42/PIP2 and inhibition by 187-1.
Experimental Workflow: GST Pulldown Assay
Caption: Workflow for GST pulldown to assess N-WASP autoinhibition.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of 187-1.
Pyrene-Actin Polymerization Assay
This assay is used to monitor the kinetics of actin polymerization in the presence of N-WASP and the Arp2/3 complex, and to determine the inhibitory effect of 187-1.
Principle: The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into actin filaments. This change in fluorescence is used to quantify the rate of actin polymerization.
Protocol:
-
Reagent Preparation:
-
Purify actin from rabbit skeletal muscle and prepare pyrene-labeled G-actin.
-
Purify the Arp2/3 complex from a suitable source (e.g., bovine brain).
-
Express and purify recombinant full-length N-WASP.
-
Prepare a stock solution of 187-1 in an appropriate solvent (e.g., water).
-
Prepare a 10X polymerization buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM MgCl2, 10 mM EGTA).
-
-
Reaction Setup:
-
In a fluorometer cuvette, combine the purified proteins in the following order:
-
Polymerization buffer (1X final concentration).
-
Arp2/3 complex (e.g., 10-50 nM final concentration).
-
N-WASP (e.g., 50-200 nM final concentration).
-
187-1 or vehicle control at various concentrations.
-
-
Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow for binding.
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-labeled) to a final concentration of 2-4 µM.
-
Immediately begin monitoring the fluorescence intensity (excitation at ~365 nm, emission at ~407 nm) over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
The initial slope of the curve represents the rate of polymerization.
-
Determine the IC50 of 187-1 by plotting the polymerization rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.
-
GST Pulldown Assay to Demonstrate Stabilization of Autoinhibition
This assay provides direct evidence that 187-1 stabilizes the interaction between the N-terminal and C-terminal domains of N-WASP.
Protocol:
-
Protein and Bead Preparation:
-
Express and purify a GST-VCA fusion protein and a His-tagged WGP (WASP-homology, GBD, and proline-rich) fragment of N-WASP.
-
Equilibrate glutathione-agarose beads in binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.1% Triton X-100).
-
Immobilize the GST-VCA fusion protein on the glutathione-agarose beads by incubation.
-
-
Binding Reaction:
-
In separate tubes, incubate the GST-VCA-bound beads with the His-tagged WGP fragment.
-
Include an activator, such as GTPγS-loaded Cdc42, to promote the dissociation of the WGP fragment from the VCA domain.
-
Add increasing concentrations of 187-1 or a control peptide to different tubes.
-
Incubate the reactions with gentle rotation at 4°C for 1-2 hours.
-
-
Washing and Elution:
-
Wash the beads several times with binding buffer to remove unbound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the presence of the His-tagged WGP fragment by Western blotting using an anti-His antibody.
-
-
Interpretation:
-
In the absence of 187-1, Cdc42 will cause the dissociation of the WGP fragment from the VCA domain, resulting in a weak or no band on the Western blot.
-
In the presence of 187-1, the interaction between the WGP fragment and the VCA domain will be stabilized, leading to a dose-dependent increase in the amount of WGP fragment pulled down, as visualized by a stronger band on the Western blot.
-
Photo-Crosslinking Assay
This assay is used to demonstrate the direct binding of 187-1 to N-WASP.
Protocol:
-
Reagent Preparation:
-
Synthesize a photo-activatable and biotinylated derivative of 187-1 (e.g., containing a benzophenone group and a biotin tag).
-
Purify N-WASP and other control proteins (e.g., actin, Arp2/3 complex).
-
-
Binding and Crosslinking:
-
Incubate the photo-activatable 187-1 derivative with an equimolar mixture of N-WASP, actin, and the Arp2/3 complex.
-
For competition experiments, include an excess of non-biotinylated, photo-activatable 187-1.
-
Expose the mixture to UV light (e.g., 365 nm) for a specific duration to induce crosslinking.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the biotinylated crosslinked products using horseradish peroxidase-conjugated streptavidin followed by chemiluminescence detection.
-
-
Interpretation:
-
A band corresponding to the molecular weight of N-WASP crosslinked to the 187-1 derivative will indicate direct binding.
-
The absence of significant crosslinking to other proteins demonstrates specificity.
-
Competition with the non-biotinylated derivative, shown by a decrease in the signal, confirms the specificity of the binding site.
-
Conclusion
The cyclic peptide 187-1 represents a significant tool for the study of actin dynamics and cell motility. Its unique allosteric mechanism of stabilizing the autoinhibited conformation of N-WASP provides a powerful and specific means to inhibit N-WASP function. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of 187-1 and to explore similar mechanisms of protein regulation. As a well-characterized inhibitor, 187-1 will continue to be invaluable for dissecting the complex signaling networks that control the actin cytoskeleton and may serve as a lead compound for the development of therapeutics targeting diseases with aberrant actin-based processes.
References
- 1. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. A la recherche d’inhibiteurs de N-WASP | médecine/sciences [medecinesciences.org]
- 4. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 187-1, N-WASP inhibitor peptide [novoprolabs.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS 380488-27-7|DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
overview of the N-WASP signaling pathway
An In-depth Technical Guide to the N-WASP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Neural Wiskott-Aldrich Syndrome Protein (N-WASP) is a critical scaffolding protein that serves as a central hub for integrating upstream signals to regulate actin cytoskeleton dynamics.[1][2] It is a member of the Wiskott-Aldrich Syndrome Protein (WASP) family, which are key mediators of de novo actin nucleation downstream of Rho family GTPases like Rac and Cdc42.[1][3] While its name suggests a neural-specific function, N-WASP is ubiquitously expressed and plays a fundamental role in a multitude of cellular processes, including endocytosis, vesicle trafficking, filopodia formation, and pathogen motility.[4][5]
Dysregulation of N-WASP is implicated in various diseases, including cancer, where it can influence cell migration and invasion.[6][7] This guide provides a detailed overview of the N-WASP signaling pathway, its molecular regulation, downstream effects, and the experimental methodologies used for its study.
N-WASP: Domain Architecture and Function
The function of N-WASP is dictated by its modular domain structure, which facilitates a complex series of intramolecular and intermolecular interactions.
-
WASP Homology 1 (WH1) Domain: Located at the N-terminus, this domain is responsible for binding to WASP-Interacting Protein (WIP), which stabilizes N-WASP and prevents its degradation.[4][8][9]
-
Basic (B) Region: A conserved basic sequence that binds to the acidic phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), a key step in relieving autoinhibition.[1][10][11]
-
GTPase-Binding Domain (GBD): Also known as the Cdc42- and Rac-interactive binding (CRIB) motif, this domain binds to the active, GTP-bound form of the Rho GTPase Cdc42.[1][2] This interaction is a primary trigger for N-WASP activation.
-
Proline-rich Domain (PRD): This region serves as a docking site for various proteins containing SH3 (Src Homology 3) domains, such as Grb2 and Nck, linking N-WASP to receptor tyrosine kinase signaling pathways.[1][12]
-
Verprolin-homology (V), Cofilin-homology (C), and Acidic (A) (VCA) Domain: This C-terminal region is the output or effector domain.[10][13] The V (or WH2) domain binds to actin monomers (G-actin), while the CA region binds and activates the Arp2/3 complex, the primary downstream effector of N-WASP.[3][10]
Caption: Domain organization of the N-WASP protein and its key binding partners.
Regulation of N-WASP Activity: Autoinhibition and Activation
In its basal state, N-WASP exists in a "closed," autoinhibited conformation. This is due to an intramolecular interaction where the N-terminal GBD region binds to the C-terminal VCA domain, effectively masking the VCA domain and preventing it from interacting with the Arp2/3 complex.[3][4][9] The activation of N-WASP is a tightly regulated, multi-step process that relieves this autoinhibition.
The Activation Cascade
Activation is achieved through the synergistic binding of multiple upstream signaling molecules, primarily Cdc42 and PIP2.[5][10][11]
-
Cdc42 Binding: Upon stimulation by upstream signals, the small GTPase Cdc42 is loaded with GTP. GTP-bound Cdc42 then binds to the GBD/CRIB domain of N-WASP.[3][14] This initial binding event is thought to induce a conformational change that begins to weaken the autoinhibitory interaction.[3]
-
PIP2 Co-stimulation: The membrane phospholipid PIP2 binds to the basic region of N-WASP.[11] This interaction works in concert with Cdc42 binding to fully release the VCA domain from its sequestration, leading to a fully "open" and active N-WASP conformation.[3][10][11]
-
Downstream Action: Once activated, the now-exposed VCA domain is free to recruit and activate the Arp2/3 complex. The V domain binds G-actin, and the CA domain binds the Arp2/3 complex, dramatically stimulating its ability to nucleate new actin filaments.[3][15]
References
- 1. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. mdpi.com [mdpi.com]
- 5. Wiskott–Aldrich syndrome protein - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. N-WASP promotes invasion and migration of cervical cancer cells through regulating p38 MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear N-WASP Induces Actin Polymerization in the Nucleus with Cortactin as an Essential Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of N-WASP activation by CDC42 and phosphatidylinositol 4, 5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. Reactome | Activation of WASP and N-WASP by CDC42 [reactome.org]
- 15. The interaction between N-WASP and the Arp2/3 complex links Cdc42-dependent signals to actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Arp2/3 Complex in N-WASP-Mediated Actin Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dynamic regulation of the actin cytoskeleton is fundamental to a myriad of cellular processes, including cell motility, morphogenesis, and intracellular trafficking. A key orchestrator of branched actin network formation is the Actin-Related Protein 2/3 (Arp2/3) complex, which, upon activation, nucleates new actin filaments from the sides of existing ones. A primary activator of the Arp2/3 complex is the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). This technical guide provides an in-depth exploration of the intricate molecular interplay between N-WASP and the Arp2/3 complex, detailing the signaling pathways that govern this interaction, the quantitative biophysical parameters of their association, and the experimental methodologies employed to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target this critical cellular process.
Introduction: The N-WASP-Arp2/3 Axis in Actin Dynamics
The assembly of actin filaments is a tightly controlled process, and the de novo nucleation of actin is a rate-limiting step. The Arp2/3 complex, a seven-subunit protein assembly, dramatically accelerates this process by mimicking an actin dimer and providing a template for a new "daughter" filament to grow from a pre-existing "mother" filament at a characteristic 70-degree angle, leading to the formation of a dendritic actin network[1]. However, the Arp2/3 complex is intrinsically inactive and requires activation by Nucleation Promoting Factors (NPFs).
N-WASP is a prominent member of the WASP family of NPFs and serves as a crucial signaling hub, integrating upstream signals to elicit localized actin polymerization[2][3][4]. In its basal state, N-WASP is held in an autoinhibited conformation through an intramolecular interaction that masks its C-terminal VCA (Verprolin-homology, Cofilin-homology, and Acidic) domain[2][5][6][7]. The VCA domain is the functional region that directly engages and activates the Arp2/3 complex. The release of this autoinhibition is a key regulatory step, triggered by the coordinated action of signaling molecules, most notably the Rho GTPase Cdc42 and the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2)[5][6][8][9][10][11].
The Molecular Mechanism of N-WASP-Mediated Arp2/3 Activation
The activation of the Arp2/3 complex by N-WASP is a multi-step process that begins with the activation of N-WASP itself.
Autoinhibition of N-WASP
In its inactive state, the C-terminal VCA domain of N-WASP is bound by an N-terminal region that includes the GTPase-binding domain (GBD)[2][5][6][7]. This intramolecular interaction sterically hinders the VCA domain from binding to the Arp2/3 complex[5][11].
Activation of N-WASP by Upstream Signals
The transition of N-WASP from a closed, inactive conformation to an open, active state is induced by the binding of specific signaling molecules:
-
Cdc42: The active, GTP-bound form of the Rho GTPase Cdc42 binds to the GBD of N-WASP. This interaction disrupts the autoinhibitory conformation, leading to the partial release of the VCA domain[5][6][8][9][11].
-
Phosphatidylinositol 4,5-bisphosphate (PIP2): This membrane lipid binds to a basic region near the GBD of N-WASP, further promoting the open conformation and recruiting N-WASP to the plasma membrane where actin polymerization is often required[5][8][9][10][11]. The binding of both Cdc42 and PIP2 acts synergistically to fully activate N-WASP[11].
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Interaction between Cdc42 and Its Effector TOCA1: HANDOVER OF Cdc42 TO THE ACTIN REGULATOR N-WASP IS FACILITATED BY DIFFERENTIAL BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arp2/3 complex is bound and activated by two WASP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Activation by Cdc42 and Pip2 of Wiskott-Aldrich Syndrome Protein (Wasp) Stimulates Actin Nucleation by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Does Synergistic Activation of WASP, but Not N-WASP, by Cdc42 and PIP2 Require Cdc42 Prenylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
The 187-1 Inhibitor: A Deep Dive into its Impact on Cytoskeletal Dynamics
A Technical Guide for Researchers and Drug Development Professionals
The actin cytoskeleton, a dynamic and intricate network of protein filaments, is fundamental to a myriad of cellular processes, from maintaining cell shape and motility to enabling intracellular transport and signaling. The precise regulation of actin polymerization and depolymerization is therefore critical for normal cellular function, and its dysregulation is a hallmark of various pathologies, including cancer metastasis and viral infections. The 187-1 inhibitor, a synthetic cyclic peptide, has emerged as a potent and specific tool for dissecting the molecular machinery governing actin dynamics. This technical guide provides an in-depth analysis of the 187-1 inhibitor, its mechanism of action, its effects on cytoskeletal dynamics, and detailed protocols for its experimental application.
Mechanism of Action: Allosteric Inhibition of N-WASP
The 187-1 inhibitor is a 14-amino acid cyclic peptide that specifically targets the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP is a key regulator of actin nucleation, acting as a scaffold protein that integrates upstream signals to activate the Arp2/3 complex, a primary initiator of branched actin filament networks.
The mechanism of action of the 187-1 inhibitor is allosteric. It binds to N-WASP and stabilizes its autoinhibited conformation. In this closed state, the C-terminal VCA (verprolin homology, cofilin homology, and acidic) domain of N-WASP, which is responsible for activating the Arp2/3 complex, is masked. By locking N-WASP in this inactive state, the 187-1 inhibitor effectively prevents its interaction with and activation of the Arp2/3 complex, thereby blocking the initiation of new actin filaments.[1][2] This targeted inhibition makes 187-1 a highly specific tool for studying N-WASP-dependent cellular processes.
Signaling Pathway of N-WASP Mediated Actin Polymerization
The following diagram illustrates the signaling pathway leading to N-WASP-mediated actin polymerization and the point of intervention by the 187-1 inhibitor.
References
Methodological & Application
187-1 N-WASP Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the 187-1 N-WASP inhibitor, including its specifications, mechanism of action, and detailed protocols for its use in research applications.
Product Specifications
The 187-1 inhibitor is a cyclic peptide that acts as a potent and specific inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1][2][3] It functions by allosterically stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation of the Arp2/3 complex and subsequent actin polymerization.[3][4][5][6]
| Property | Specification |
| Chemical Name | 187-1, N-WASP inhibitor |
| CAS Number | 380488-27-7[2][3][4][7] |
| Molecular Formula | C₉₆H₁₂₂N₁₈O₁₆[2][3][4][7] |
| Molecular Weight | 1784.11 g/mol [2][3][6][7] |
| Sequence | Cyclo(QK-{d-Phe}-{d-Pro}-{d-Phe}-F-{d-Pro}-QK-{d-Phe}-{d-Pro}-{d-Phe}-F-{d-Pro})[3][4] |
| Purity | ≥95% (HPLC)[6] |
| Solubility | Soluble to 2 mg/mL in water.[4] Some suppliers suggest using an ultrasonic bath to aid dissolution.[8] |
| Appearance | Lyophilized solid[6] |
| Storage | Store lyophilized peptide at -20°C.[1][4][6] Reconstituted stock solutions can be stored at -20°C for up to one month.[6] |
| Biological Activity | Inhibits PIP₂-stimulated actin assembly with an IC₅₀ of ~2 µM.[1][2][4][9] |
Mechanism of Action
N-WASP is a key regulator of actin dynamics, integrating upstream signals to control the nucleation of new actin filaments through the Arp2/3 complex. In its inactive state, N-WASP exists in an autoinhibited conformation. Upon activation by signaling molecules such as Cdc42 and PIP₂, N-WASP undergoes a conformational change that exposes its VCA (verprolin-cofilin-acidic) domain. The VCA domain then binds to and activates the Arp2/3 complex, initiating actin polymerization.
The 187-1 inhibitor specifically targets and stabilizes the autoinhibited state of N-WASP.[3][4][5] By doing so, it prevents the conformational change required for activation, even in the presence of activators like PIP₂.[1][5] This allosteric inhibition effectively blocks the interaction between N-WASP and the Arp2/3 complex, thereby inhibiting downstream actin polymerization.[3][5][6]
Experimental Protocols
Reconstitution of 187-1 Inhibitor
-
Centrifuge the vial: Briefly centrifuge the vial of lyophilized 187-1 to ensure the powder is at the bottom.
-
Reconstitute: Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 1 mM). Refer to the molarity calculator provided by some suppliers if needed.[4]
-
Solubilize: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month.[6]
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the effect of the 187-1 inhibitor on N-WASP-mediated actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin.
Materials:
-
Pyrene-labeled actin
-
Unlabeled actin
-
N-WASP protein
-
Arp2/3 complex
-
Cdc42 (pre-loaded with GTPγS)
-
187-1 inhibitor stock solution
-
Actin polymerization buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole, pH 7.0)
-
ATP
-
DTT
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Protocol:
-
Prepare Actin Monomers: Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0) to a stock concentration of 10-20 µM. Keep on ice for at least 1 hour to depolymerize actin oligomers.
-
Prepare Reaction Mix: On ice, prepare a master mix containing all components except for the actin monomers. The final concentrations of components in the reaction should be optimized, but a starting point is:
-
2-4 µM Actin (10-20% pyrene-labeled)
-
20-50 nM Arp2/3 complex
-
50-100 nM N-WASP
-
50-100 nM Cdc42-GTPγS
-
Desired concentrations of 187-1 inhibitor (e.g., 0.1 µM to 20 µM) and a vehicle control.
-
-
Initiate Polymerization: Add the actin monomer mix to the reaction mix to initiate polymerization.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-warmed to 25°C or 37°C. Measure the pyrene fluorescence intensity every 15-30 seconds for 30-60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve. Determine the IC₅₀ of the 187-1 inhibitor by plotting the initial polymerization rates against the inhibitor concentration.
Cell-Based Assays
The 187-1 inhibitor can be used in cell culture to investigate the role of N-WASP in various cellular processes such as cell migration, invasion, and cytoskeletal organization.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
187-1 inhibitor stock solution
-
Vehicle control (e.g., sterile water or PBS)
-
Assay-specific reagents (e.g., for immunofluorescence, wound healing assay, etc.)
General Protocol for Cell Treatment:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., multi-well plates, chamber slides) at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing the desired final concentration of the 187-1 inhibitor or a vehicle control. A typical concentration range to test is 1-20 µM.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours), depending on the specific assay and the cellular process being investigated.
-
Downstream Analysis: After incubation, proceed with the specific downstream analysis, such as:
-
Immunofluorescence Staining: Fix, permeabilize, and stain cells for F-actin (using phalloidin) and other proteins of interest to visualize changes in the actin cytoskeleton and cell morphology.
-
Wound Healing (Scratch) Assay: Create a "wound" in a confluent cell monolayer and monitor cell migration into the cleared area over time in the presence or absence of the inhibitor.
-
Transwell Invasion/Migration Assay: Seed cells in the upper chamber of a Transwell insert and assess their ability to migrate or invade through the membrane towards a chemoattractant in the lower chamber.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inhibitor is insoluble | Improper reconstitution or expired reagent. | Ensure the inhibitor is fully dissolved in water, using sonication if necessary. Use a fresh vial of the inhibitor. |
| No inhibition observed in vitro | Inactive reagents or incorrect assay setup. | Verify the activity of N-WASP, Arp2/3, and Cdc42 proteins. Ensure the correct buffer conditions and component concentrations are used. Include a positive control for inhibition if available. |
| High background in cell assays | Inhibitor toxicity or off-target effects. | Perform a dose-response experiment to determine the optimal non-toxic concentration of the 187-1 inhibitor for your specific cell line. Reduce the incubation time. |
| Variability between experiments | Inconsistent reagent preparation or handling. | Prepare fresh aliquots of the inhibitor and other key reagents. Ensure consistent cell seeding densities and treatment times. |
References
- 1. Signalling to actin: the Cdc42-N-WASP-Arp2/3 connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling to actin assembly via the WASP (Wiskott-Aldrich syndrome protein)-family proteins and the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction between N-WASP and the Arp2/3 complex links Cdc42-dependent signals to actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling to actin: the Cdc42-N-WASP-Arp2/3 connection. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS:380488-27-7 | N-WASP inhibitor; inhibits actin assembly | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound (CAS 380488-27-7): R&D Systems [rndsystems.com]
Application Notes and Protocols: 187-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 187-1 peptide is a synthetic, 14-amino acid cyclic peptide that functions as a potent and specific allosteric inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1][2] By stabilizing the autoinhibited conformation of N-WASP, the 187-1 peptide prevents its activation and subsequent interaction with the Arp2/3 complex, a key step in actin polymerization.[1][3] This inhibitory action blocks the signaling pathway that leads to the formation of new actin filaments.[3] With an IC50 value of approximately 2 µM for the inhibition of PIP2-induced actin assembly, the 187-1 peptide serves as a valuable tool for studying actin dynamics, cell motility, and other N-WASP-dependent cellular processes.[1][2]
Product Information
| Property | Value |
| Name | 187-1 Peptide, N-WASP Inhibitor |
| CAS Number | 380488-27-7 |
| Appearance | Lyophilized white solid |
| Molecular Formula | C88H118N18O20 |
| Molecular Weight | 1783.98 g/mol |
| Purity | ≥95% (as determined by HPLC) |
| Storage | Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
Solubility and Reconstitution
The 187-1 peptide is typically supplied as a lyophilized powder and requires reconstitution before use. The choice of solvent can impact the final concentration and stability of the peptide solution.
Solubility Data
| Solvent | Maximum Concentration | Notes |
| Water | 50 mg/mL (28.03 mM) | Requires sonication to achieve this concentration.[2] Also reported to be soluble up to 2 mg/mL.[4] |
| DMSO | 1 mg/mL | - |
| Acetic Acid (5%) | Soluble | - |
Recommended Reconstitution Protocol
This protocol provides a general guideline for reconstituting the 187-1 peptide. It is recommended to perform a small-scale solubility test with a portion of the peptide before reconstituting the entire stock.
Materials:
-
Lyophilized 187-1 peptide vial
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or DMSO
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional, for aqueous solutions)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Solvent Addition: Carefully open the vial and add the desired volume of the chosen solvent (e.g., sterile water or DMSO) to achieve the target stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of peptide (M.W. 1783.98), add 56.05 µL of solvent.
-
Dissolution: Gently vortex the vial to dissolve the peptide. For aqueous solutions, if the peptide does not fully dissolve, sonicate the vial in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear. Avoid vigorous shaking, which can cause peptide aggregation.
-
Aliquoting and Storage: Once the peptide is fully dissolved, centrifuge the vial briefly to collect the solution at the bottom. Aliquot the stock solution into sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Caption: Workflow for the reconstitution of 187-1 peptide.
Experimental Protocols
In Vitro Actin Polymerization Assay
This protocol describes how to assess the inhibitory effect of the 187-1 peptide on actin polymerization induced by N-WASP and the Arp2/3 complex.
Materials:
-
Reconstituted 187-1 peptide stock solution
-
Purified N-WASP protein
-
Purified Arp2/3 complex
-
Monomeric actin (pyrene-labeled for fluorescence-based detection)
-
Actin polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm for pyrene-actin)
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing N-WASP and the Arp2/3 complex in actin polymerization buffer.
-
Add Inhibitor: Add varying concentrations of the reconstituted 187-1 peptide (or vehicle control, e.g., water or DMSO) to the reaction mix. Incubate for 15-30 minutes at room temperature to allow for binding.
-
Initiate Polymerization: Initiate the actin polymerization by adding pyrene-labeled monomeric actin to the reaction mixture.
-
Monitor Fluorescence: Immediately transfer the reaction mixture to a 96-well black microplate and start monitoring the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase corresponds to the rate of actin polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time. Calculate the initial rate of polymerization for each concentration of the 187-1 peptide. Determine the IC50 value by plotting the polymerization rate as a function of the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the in vitro actin polymerization assay.
Signaling Pathway
The 187-1 peptide targets the N-WASP-mediated actin polymerization pathway. N-WASP is a key regulator of the actin cytoskeleton, integrating upstream signals to promote the formation of new actin filaments through the activation of the Arp2/3 complex. The 187-1 peptide allosterically binds to N-WASP, stabilizing its autoinhibited conformation and preventing its activation by upstream signals like Cdc42 and PIP2.
Caption: Inhibition of the N-WASP signaling pathway by the 187-1 peptide.
References
Application Notes and Protocols for In Vitro Actin Polymerization Assay Using 187-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro actin polymerization assay to characterize the inhibitory effects of compound 187-1. This document includes the scientific background, a detailed experimental protocol, data analysis guidelines, and troubleshooting tips.
Introduction
Actin polymerization is a fundamental cellular process essential for cell motility, structure, and division.[1][2] The dynamic assembly and disassembly of actin filaments are tightly regulated by a multitude of actin-binding proteins. The in vitro actin polymerization assay using pyrene-labeled actin is a robust and sensitive method to study the kinetics of this process in real-time.[3][4][5] The fluorescence of pyrene-labeled actin monomers is significantly enhanced upon their incorporation into a polymer, providing a direct measure of actin filament formation.[3][4]
Compound 187-1 is a cyclic peptide identified as a potent inhibitor of actin polymerization.[6][7] It specifically targets the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key regulator of actin nucleation via the Arp2/3 complex.[6][7] 187-1 functions by allosterically stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent stimulation of the Arp2/3 complex.[6][8] This document outlines the use of the pyrene-actin polymerization assay to quantify the inhibitory activity of 187-1.
Quantitative Data Summary
The inhibitory potency of compound 187-1 on actin polymerization has been determined using in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Condition | IC50 |
| 187-1 | N-WASP | PIP2-induced actin assembly | ~2 µM |
| [Data sourced from references 4 and 9] |
Signaling Pathway
The following diagram illustrates the signaling pathway leading to actin polymerization that is targeted by compound 187-1.
Caption: Signaling pathway of N-WASP-mediated actin polymerization and inhibition by 187-1.
Experimental Protocols
This section provides a detailed protocol for an in vitro actin polymerization assay using pyrene-labeled actin to assess the inhibitory effect of compound 187-1.
Materials and Reagents
-
Actin: Rabbit skeletal muscle actin, with a fraction pyrene-labeled (e.g., 10%). Store at -80°C.
-
Compound 187-1: Lyophilized powder. Reconstitute in an appropriate solvent (e.g., DMSO) to a stock concentration (e.g., 10 mM) and store at -20°C.
-
N-WASP: Purified N-WASP protein.
-
Arp2/3 complex: Purified Arp2/3 complex.
-
G-buffer (General Actin Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.[9]
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.[9]
-
ATP Stock Solution: 10 mM ATP in water, pH 7.0.
-
DTT Stock Solution: 100 mM DTT in water.
-
Black 96-well fluorescence microplate.
-
Fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.
Experimental Workflow
The following diagram outlines the general workflow for the assay.
Caption: Experimental workflow for the in vitro actin polymerization assay.
Detailed Procedure
-
Preparation of Reagents:
-
Thaw frozen actin aliquots on ice. It is recommended to use fresh, gel-filtered actin for best results.[9]
-
Prepare fresh dilutions of compound 187-1 from the stock solution in G-buffer.
-
Prepare the 1x Polymerization Buffer by diluting the 10x stock with G-buffer.
-
-
Actin Monomer Preparation:
-
On ice, prepare a master mix of G-actin in G-buffer to the desired final concentration (e.g., 2-4 µM) with 5-10% pyrene-labeled actin.[10] Keep this mix on ice and protected from light.
-
-
Assay Setup (96-well plate format):
-
Add G-buffer to the wells.
-
Add the desired concentrations of compound 187-1 to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add purified N-WASP and Arp2/3 complex to all wells except for the negative control (actin alone).
-
Add the G-actin monomer mix to all wells.
-
Incubate for a short period (e.g., 2 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Polymerization:
-
To start the polymerization, add 1/10th of the final volume of 10x Polymerization Buffer to each well. Mix quickly and thoroughly by gentle pipetting.
-
-
Data Acquisition:
Data Analysis
-
Plotting the Data: Plot the fluorescence intensity as a function of time for each condition. The resulting curves will show a lag phase, an elongation phase (steep slope), and a steady-state phase (plateau).[3]
-
Calculating the Rate of Polymerization: The maximum rate of polymerization can be determined from the steepest slope of the polymerization curve.
-
Determining the IC50:
-
Calculate the percentage of inhibition for each concentration of 187-1 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the 187-1 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low fluorescence signal | Inactive actin | Use fresh, properly stored actin. Avoid multiple freeze-thaw cycles. |
| Incorrect filter settings | Ensure the fluorometer is set to the correct excitation and emission wavelengths for pyrene. | |
| High background fluorescence | Contaminated buffers | Use high-purity reagents and freshly prepared buffers. |
| Light leakage | Ensure the assay is performed in a black plate and protected from ambient light. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure thorough mixing. |
| Temperature fluctuations | Maintain a consistent temperature throughout the experiment. |
Conclusion
The in vitro pyrene-actin polymerization assay is a powerful tool for characterizing inhibitors of actin dynamics like compound 187-1. By following this detailed protocol, researchers can obtain reliable and reproducible data on the inhibitory effects of compounds targeting the actin cytoskeleton, aiding in drug discovery and the fundamental understanding of cellular processes.
References
- 1. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement and Analysis of In Vitro Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. Pyrene actin: documentation of the validity of a sensitive assay for actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actin polymerization assay | Andex [andexbiotech.com]
- 6. 187-1, N-WASP inhibitor peptide [novoprolabs.com]
- 7. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 10. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Studying Cell Migration with 187-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue regeneration, immune responses, and cancer metastasis. The intricate machinery governing cell motility involves dynamic remodeling of the actin cytoskeleton. A key regulator of this process is the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), which, upon activation, stimulates the Arp2/3 complex to nucleate new actin filaments. The small molecule inhibitor, 187-1, offers a powerful tool to dissect the role of N-WASP in cell migration. 187-1 is a 14-amino acid cyclic peptide that allosterically stabilizes the autoinhibited conformation of N-WASP, thereby preventing its activation of the Arp2/3 complex and subsequent actin polymerization.[1][2][3][4] These application notes provide detailed protocols for utilizing 187-1 in two common in vitro cell migration assays: the scratch (wound healing) assay and the transwell migration assay.
Mechanism of Action of 187-1
187-1 functions as a potent and specific inhibitor of N-WASP. By binding to N-WASP, it locks the protein in its inactive, autoinhibited state.[2] This prevents the release of the VCA domain, which is essential for the activation of the Arp2/3 complex. Consequently, the nucleation of new actin filaments is suppressed, leading to an impairment of cellular structures crucial for migration, such as lamellipodia and filopodia. The inhibitory action of 187-1 on actin assembly has been demonstrated with an IC50 of approximately 2 µM.[1][2][3]
N-WASP Signaling Pathway in Cell Migration
Quantitative Data Summary
The following table summarizes the observed effects of 187-1 on cell migration from various studies.
| Cell Type | Assay Type | 187-1 Concentration | Observed Effect | Reference |
| Human Keratinocytes (HaCaT) | Electric Cell-substrate Impedance Sensing (ECIS) | 10 µM | Rate of migration significantly decreased to 85% of control. | [4] |
| Rickettsia montanensis invasion of tick cells | Invasion Assay | 100 µM | A moderate (20%) but significant decrease in entry was observed. | [5] |
| Xenopus egg cytoplasmic extract | Actin Assembly Assay | ~2 µM (IC50) | Potently blocks phosphatidylinositol 4,5-bisphosphate (PIP2)-induced actin assembly. | [1][2][4][6] |
Experimental Protocols
Preparation of 187-1 Stock Solution
Proper preparation and storage of the 187-1 inhibitor are crucial for obtaining reliable and reproducible results.
Materials:
-
187-1, N-WASP inhibitor (lyophilized powder)
-
Sterile, nuclease-free water, Dimethyl sulfoxide (DMSO), or Balanced Salt Solution (BSS)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's datasheet for the exact molecular weight of the 187-1 lot you are using.
-
To prepare a 10 mM stock solution, reconstitute the lyophilized powder in an appropriate volume of sterile water, DMSO, or BSS. For example, for 1 mg of 187-1 with a molecular weight of 1898.13 g/mol , add 52.68 µL of solvent.
-
Gently vortex to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] When ready to use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium.
Note: The choice of solvent may depend on the specific cell line and experimental conditions. It is advisable to test the tolerance of your cells to the solvent at the final concentration used in the experiment (vehicle control).
Protocol 1: Scratch (Wound Healing) Assay
This assay is a straightforward method to study collective cell migration.
Experimental Workflow for Scratch Assay
Detailed Methodology
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
187-1 stock solution
-
Vehicle control (e.g., water, DMSO, or BSS)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once the cells reach confluency, you may replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.[7][8]
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.[7]
-
Treatment: Add fresh low-serum medium containing the desired concentration of 187-1 to the treatment wells. For control wells, add medium with an equivalent concentration of the vehicle. A typical starting concentration for 187-1 is 10 µM.[4]
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the location of the image acquisition to ensure the same field is imaged at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time-Lapse): Capture images of the same marked fields at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of cell migration can be calculated by determining the percentage of wound closure over time compared to the initial scratch area. Image analysis software such as ImageJ can be used for quantification.
Protocol 2: Transwell Migration Assay
This assay, also known as a Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant.
Experimental Workflow for Transwell Assay
References
- 1. This compound TFA Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound peptide [novoprolabs.com]
- 4. N-WASP-Inhibitor, 187-1 The N-WASP-Inhibitor, 187-1 controls the biological activity of neural Wiskott Aldrich syndrome protein (N-WASP). This small molecule/inhibitor is primarily used for Cell Structure applications. [sigmaaldrich.com]
- 5. Identification of Host Proteins Involved in Rickettsial Invasion of Tick Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Scratch Wound Healing Assay [en.bio-protocol.org]
Application Notes and Protocols for 187-1 Treatment in Live Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
187-1 is a potent, cell-permeable, 14-amino acid cyclic peptide that acts as an allosteric inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). By targeting N-WASP, 187-1 provides a powerful tool for dissecting the intricate signaling pathways that govern actin dynamics. This is particularly valuable in live cell imaging experiments for studying cellular processes reliant on actin polymerization, such as cell motility, membrane trafficking, and morphogenesis. These application notes provide detailed protocols and quantitative data for the use of 187-1 in live cell imaging studies.
Mechanism of Action
187-1 functions by stabilizing the autoinhibited conformation of N-WASP.[1][2][3][4] In its inactive state, N-WASP exists in a "closed" conformation. Upon activation by signaling molecules such as Cdc42 and PIP2, N-WASP undergoes a conformational change to an "open" state, exposing its VCA (verprolin-cofilin-acidic) domain. The VCA domain then recruits and activates the Arp2/3 complex, which nucleates new actin filaments from the sides of existing filaments, leading to the formation of a branched actin network.
187-1 binds to N-WASP and allosterically stabilizes the "closed," autoinhibited state, preventing its activation.[1][4] This, in turn, blocks the activation of the Arp2/3 complex and subsequent actin polymerization.[1] It is crucial to note that 187-1 does not directly inhibit actin polymerization or the Arp2/3 complex itself.[3] Its specificity for N-WASP makes it a precise tool for investigating N-WASP-dependent processes.
Signaling Pathway
The signaling pathway inhibited by 187-1 is central to the regulation of the actin cytoskeleton. The following diagram illustrates the key components and the point of inhibition by 187-1.
Caption: N-WASP activation by Cdc42 and PIP2 and its inhibition by 187-1.
Quantitative Data
The following tables summarize quantitative data from studies using 187-1, providing a reference for experimental design.
Table 1: In Vitro Activity
| Parameter | Value | Source |
| IC50 (PIP2-induced actin assembly) | ~2 µM | [1][3] |
Table 2: Cellular Effects of 187-1 Treatment
| Cell Line | Concentration | Incubation Time | Observed Effect | Quantitative Measurement | Source |
| HaCaT (Human Keratinocytes) | 10 µM | Not specified | Decreased cell migration | Migration rate reduced to ~85% of control | [5] |
| HaCaT (Human Keratinocytes) | 0.01 - 10 µM | Not specified | Increased cell attachment/resistance | Significantly increased electrical resistance | [5] |
| HECV (Human Endothelial Cells) | Not specified | Not specified | Modified cell behavior | Not specified | [4] |
| Mouse Embryonic Fibroblasts | Not specified | Not specified | Decreased early cell spreading | Not specified | [6] |
Experimental Protocols
The following are generalized protocols for using 187-1 in live cell imaging experiments. Optimal conditions may vary depending on the cell type and specific experimental goals.
Protocol 1: General Live Cell Imaging of Actin Dynamics
This protocol is suitable for observing general changes in actin-dependent structures such as lamellipodia, filopodia, and stress fibers.
Materials:
-
Cells of interest (e.g., Fibroblasts, HeLa, HaCaT)
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
Live-cell actin stain (e.g., SiR-actin, Lifeact-GFP)
-
187-1 inhibitor
-
DMSO (for dissolving 187-1)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Experimental Workflow:
Caption: A streamlined workflow for live cell imaging experiments using 187-1.
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for at least 24 hours in a standard cell culture incubator.
-
-
Actin Labeling:
-
If using a fluorescent probe like SiR-actin, add it to the culture medium at the recommended concentration (e.g., 100-500 nM for SiR-actin) and incubate for 1-2 hours.
-
If using a genetically encoded probe like Lifeact-GFP, ensure the cells are expressing the construct.
-
-
Preparation for Imaging:
-
Prepare a stock solution of 187-1 in DMSO. For a 10 mM stock, dissolve 1 mg of 187-1 (MW: ~1784 g/mol ) in 56 µL of DMSO. Store at -20°C.
-
Warm up the live-cell imaging microscope and equilibrate the environmental chamber to 37°C and 5% CO2.
-
Replace the culture medium with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to reduce background fluorescence.
-
-
187-1 Treatment and Imaging:
-
Place the imaging dish on the microscope stage and allow the cells to acclimate for at least 15-30 minutes.
-
Acquire baseline images of the cells before adding the inhibitor.
-
Add 187-1 to the imaging medium to the desired final concentration (a starting concentration of 10 µM is recommended based on published data).[5] Add an equivalent volume of DMSO to a control dish.
-
Immediately begin time-lapse imaging. The optimal imaging interval and duration will depend on the process being studied (e.g., every 1-5 minutes for cell spreading, every 10-30 seconds for lamellipodial dynamics).
-
-
Image Analysis:
-
Quantify changes in cell morphology, such as cell area, perimeter, and circularity.
-
Analyze the dynamics of actin structures, including the velocity of lamellipodial protrusion and retraction.
-
Measure changes in the intensity and distribution of the actin signal.
-
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol is designed to assess the effect of 187-1 on collective cell migration.
Materials:
-
Same as Protocol 1, plus:
-
Sterile pipette tip or a specialized culture insert for creating a cell-free gap.
Procedure:
-
Cell Seeding:
-
Seed cells in an imaging dish to create a confluent monolayer.
-
-
Creating the "Wound":
-
Once the cells are confluent, create a scratch in the monolayer using a sterile pipette tip. Alternatively, use a culture insert to create a defined cell-free gap.
-
Gently wash with PBS to remove dislodged cells.
-
-
187-1 Treatment and Imaging:
-
Replace the PBS with imaging medium containing either 187-1 (e.g., 10 µM) or a DMSO control.
-
Place the dish on the live-cell imaging microscope.
-
Acquire images of the wound area at regular intervals (e.g., every 30-60 minutes) for 12-24 hours.
-
-
Image Analysis:
-
Measure the area of the cell-free gap at each time point.
-
Calculate the rate of wound closure for both the 187-1 treated and control samples.
-
Troubleshooting
-
Low Efficacy of 187-1:
-
Increase the concentration of 187-1. Titration from 1 µM to 50 µM may be necessary for different cell types.
-
Increase the pre-incubation time with 187-1 before imaging.
-
Ensure the 187-1 stock solution is properly prepared and stored.
-
-
Cell Toxicity:
-
Decrease the concentration of 187-1.
-
Reduce the duration of the experiment.
-
Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
-
Phototoxicity:
-
Reduce the intensity and duration of the excitation light.
-
Decrease the frequency of image acquisition.
-
Use a more sensitive camera or a brighter fluorescent probe.
-
Conclusion
187-1 is a valuable tool for the investigation of N-WASP-mediated actin dynamics in living cells. The protocols and data presented here provide a foundation for designing and executing live cell imaging experiments to explore the role of N-WASP in a variety of cellular processes. As with any inhibitor-based study, careful controls and quantitative analysis are essential for robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-WASP-Inhibitor, 187-1 The N-WASP-Inhibitor, 187-1 controls the biological activity of neural Wiskott Aldrich syndrome protein (N-WASP). This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. 187-1, N-WASP inhibitor (CAS 380488-27-7): R&D Systems [rndsystems.com]
- 4. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. N-WASP-directed actin polymerization activates Cas phosphorylation and lamellipodium spreading - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Storage and Stability of Compound 187-1 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the proper storage and handling of stock solutions of the novel investigational compound 187-1. Ensuring the stability and integrity of stock solutions is critical for obtaining accurate and reproducible results in preclinical and clinical research. This application note outlines the recommended procedures for preparing, storing, and assessing the stability of Compound 187-1 solutions to minimize degradation and maintain compound efficacy. Adherence to these guidelines will help ensure the reliability of experimental outcomes in drug screening, mechanism of action studies, and other research applications.
Physicochemical Properties of Compound 187-1
A summary of the key physicochemical properties of Compound 187-1 is provided below. These properties are essential for understanding its behavior in solution and for developing appropriate storage and handling protocols.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₄ |
| Molecular Weight | 423.47 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa | 4.8 (acidic), 9.2 (basic) |
| LogP | 2.5 |
Solubility of Compound 187-1
The solubility of Compound 187-1 was determined in various common laboratory solvents. The data presented below will assist in the selection of appropriate solvents for stock solution preparation. Experiments were conducted at ambient temperature (20-25°C).
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 236 |
| Ethanol | 25 | 59 |
| Methanol | 15 | 35 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.24 |
| Deionized Water | < 0.01 | < 0.024 |
Recommended Solvents and Storage Conditions
Based on solubility and preliminary stability assessments, the following recommendations are provided for the preparation and storage of Compound 187-1 stock solutions.
| Solvent | Recommended Concentration | Storage Temperature |
| DMSO | 10 mM - 50 mM | -20°C or -80°C |
| Ethanol | 1 mM - 10 mM | -20°C |
Note: It is strongly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of Compound 187-1 in DMSO
This protocol describes the preparation of a 10 mM stock solution of Compound 187-1 in DMSO.
Materials:
-
Compound 187-1 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate Compound 187-1 to room temperature before opening the container to prevent moisture condensation.
-
Weigh out a precise amount of Compound 187-1. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.23 mg of the compound.
-
Transfer the weighed compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For 4.23 mg of compound, add 1 mL of DMSO.
-
Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Once dissolved, dispense the stock solution into single-use aliquots in sterile, light-protecting (amber) microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing the Stability of Compound 187-1 Stock Solutions via HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method to determine the stability of Compound 187-1 in solution over time.
Materials:
-
Compound 187-1 stock solution (e.g., 10 mM in DMSO)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours for short-term stability; 0, 1, 3, 6 months for long-term stability), retrieve an aliquot of the stored Compound 187-1 stock solution.
-
Dilute the stock solution to a final concentration of 10 µM in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Transfer the diluted sample to an autosampler vial.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to the λmax of Compound 187-1 (e.g., 280 nm).
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution method (example below):
Time (min) % Mobile Phase B 0.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Set the flow rate to 1.0 mL/min.
-
-
Data Analysis:
-
Integrate the peak area of the parent Compound 187-1 peak at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (T=0).
-
A compound is typically considered stable if >95% of the parent compound remains.
-
Stability Data
The stability of Compound 187-1 was evaluated under various conditions to provide guidance on proper handling and storage.
Freeze-Thaw Stability
Aliquots of a 10 mM stock solution in DMSO were subjected to multiple freeze-thaw cycles. Stability was assessed by HPLC.
| Number of Freeze-Thaw Cycles | % Remaining Compound 187-1 |
| 1 | 99.8% |
| 2 | 99.5% |
| 3 | 98.9% |
| 5 | 96.2% |
Long-Term Storage Stability
The long-term stability of a 10 mM stock solution in DMSO was assessed at different temperatures.
| Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| 4°C | 92.1% | 85.4% | 75.3% |
| -20°C | 99.7% | 99.2% | 98.5% |
| -80°C | 99.9% | 99.8% | 99.6% |
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of Compound 187-1 stock solutions.
Application Notes and Protocols for Studying Invadopodia Using 187-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invadopodia are actin-rich protrusions that form on the ventral surface of cancer cells, enabling them to degrade the extracellular matrix (ECM) and invade surrounding tissues, a critical step in cancer metastasis.[1] These structures are enriched with proteins that regulate actin dynamics and proteolytic enzymes. A key regulator of the actin polymerization that drives the formation of invadopodia is the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP, upon activation, stimulates the Arp2/3 complex to initiate the branching of actin filaments, providing the protrusive force for invadopodia extension. Given its central role, N-WASP is an attractive target for inhibiting cancer cell invasion.
187-1 is a cell-permeable cyclic peptide that acts as a potent and specific inhibitor of N-WASP. It functions by stabilizing the autoinhibited conformation of N-WASP, preventing its activation and subsequent downstream signaling to the Arp2/3 complex. This inhibitory action makes 187-1 a valuable research tool for elucidating the role of N-WASP in invadopodia formation, maturation, and function. These application notes provide a comprehensive guide for utilizing 187-1 to study invadopodia in cancer cell lines.
Mechanism of Action of 187-1
187-1 targets the regulatory domain of N-WASP, specifically preventing the conformational changes required for its activation by upstream signals such as Cdc42 and PIP2. By locking N-WASP in its closed, inactive state, 187-1 effectively decouples the upstream signaling from the downstream actin polymerization machinery. This leads to a reduction in the formation of functional invadopodia and a subsequent decrease in ECM degradation.
Applications in Invadopodia Research
The N-WASP inhibitor 187-1 can be utilized in a variety of experimental contexts to probe the significance of N-WASP-mediated actin dynamics in cancer cell invasion:
-
Inhibition of Invadopodia Formation: To directly assess the role of N-WASP in the biogenesis of invadopodia.
-
Matrix Degradation Assays: To quantify the impact of N-WASP inhibition on the proteolytic activity of cancer cells.
-
Cell Invasion Assays: To determine the effect of blocking invadopodia function on the invasive potential of cancer cells through complex biological barriers.
-
Signal Transduction Studies: To dissect the signaling pathways upstream and downstream of N-WASP activation in the context of invadopodia.
Data Presentation
Quantitative Data on the Effects of 187-1
Table 1: Effect of 187-1 on Invadopodia Formation
| 187-1 Concentration (µM) | Cell Line | Percentage of Cells with Invadopodia (%) | Average Number of Invadopodia per Cell | Reference |
| 0 (Control) | e.g., MDA-MB-231 | Empirically Determined | Empirically Determined | N/A |
| 1 | e.g., MDA-MB-231 | Empirically Determined | Empirically Determined | N/A |
| 5 | e.g., MDA-MB-231 | Empirically Determined | Empirically Determined | N/A |
| 10 | e.g., MDA-MB-231 | Empirically Determined | Empirically Determined | N/A |
| 20 | e.g., MDA-MB-231 | Empirically Determined | Empirically Determined | N/A |
Table 2: Effect of 187-1 on Matrix Degradation
| 187-1 Concentration (µM) | Cell Line | Average Degraded Area per Cell (µm²) | Percentage of Degrading Cells (%) | Reference |
| 0 (Control) | e.g., NPC43 | Empirically Determined | Empirically Determined | N/A |
| 1 | e.g., NPC43 | Empirically Determined | Empirically Determined | N/A |
| 5 | e.g., NPC43 | Empirically Determined | Empirically Determined | N/A |
| 10 | e.g., NPC43 | Empirically Determined | Empirically Determined | N/A |
| 20 | e.g., NPC43 | Empirically Determined | Empirically Determined | N/A |
Note: A study on HaCaT cells showed that 10 µM 187-1 significantly decreased the rate of cell migration to 85% of the control.[2] However, this is an indirect measure of invadopodia function.
Experimental Protocols
Protocol 1: Invadopodia Formation Assay Using 187-1
This protocol details the steps to assess the effect of the N-WASP inhibitor 187-1 on the formation of invadopodia in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, NPC43)
-
Complete cell culture medium
-
Sterile glass coverslips (18 mm)
-
Poly-L-lysine solution (50 µg/mL in sterile PBS)
-
Fibronectin (10 µg/mL in sterile PBS)
-
N-WASP inhibitor 187-1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibodies: anti-Cortactin, anti-TKS5
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Coating Coverslips:
-
Sterilize glass coverslips.
-
Coat coverslips with 50 µg/mL poly-L-lysine for 20 minutes at room temperature.
-
Wash three times with sterile PBS.
-
Coat with 10 µg/mL fibronectin for 2 hours at 37°C or overnight at 4°C.
-
Wash three times with sterile PBS before cell seeding.
-
-
Cell Seeding and Treatment:
-
Place coated coverslips in a 12-well plate.
-
Seed cells onto the coverslips at a density that will result in a sub-confluent monolayer after overnight incubation.
-
Allow cells to adhere and spread for at least 4 hours.
-
Treat the cells with varying concentrations of 187-1 (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4-16 hours). The optimal treatment time should be determined empirically.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-cortactin and/or anti-TKS5) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies and fluorescently labeled phalloidin in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Identify invadopodia as puncta co-localizing F-actin and cortactin/TKS5.
-
Quantify the percentage of cells with invadopodia and the number of invadopodia per cell for each treatment condition. At least 100 cells should be counted per condition in each of three independent experiments.[3]
-
Protocol 2: Gelatin Degradation Assay with 187-1
This protocol is designed to measure the effect of 187-1 on the ECM-degrading ability of invadopodia.
Materials:
-
All materials from Protocol 1
-
Fluorescently labeled gelatin (e.g., Oregon Green 488 conjugate)
-
0.5% Glutaraldehyde in PBS
Procedure:
-
Preparation of Fluorescent Gelatin-Coated Coverslips:
-
Sterilize and coat coverslips with poly-L-lysine as described in Protocol 1.
-
Incubate coverslips with 0.5% glutaraldehyde for 15 minutes.
-
Wash three times with sterile PBS.
-
Invert the coverslips onto a drop of the fluorescent gelatin solution on a piece of parafilm and incubate for 10 minutes at room temperature.
-
Wash extensively with PBS.
-
Quench the remaining glutaraldehyde by incubating with cell culture medium for 30 minutes at 37°C.
-
-
Cell Seeding, Treatment, and Incubation:
-
Place the gelatin-coated coverslips in a 12-well plate.
-
Seed cells onto the coverslips.
-
Treat with 187-1 or vehicle control as described in Protocol 1.
-
Incubate for a period sufficient to allow for matrix degradation (e.g., 8-24 hours). This time will vary depending on the cell type.
-
-
Fixing and Staining:
-
Fix and stain the cells for F-actin and nuclei (DAPI) as described in Protocol 1. Staining for invadopodia markers like cortactin is also recommended to co-localize degradation sites with invadopodia.
-
-
Imaging and Quantification:
-
Image the coverslips using a fluorescence microscope.
-
Areas of gelatin degradation will appear as dark spots in the fluorescent gelatin layer.
-
Quantify the degraded area per cell using image analysis software such as ImageJ.[3] The total area of degradation is measured and normalized to the number of cells in the field of view.
-
Visualizations
Signaling Pathway of Invadopodia Formation
Caption: Signaling pathway of N-WASP-mediated invadopodia formation and its inhibition by 187-1.
Experimental Workflow
Caption: Workflow for assessing the effect of 187-1 on invadopodia formation and function.
References
- 1. Invadopodia in cancer metastasis: dynamics, regulation, and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for analyzing invadopodia formation and gelatin degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of 187-1 N-WASP inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the 187-1 N-WASP inhibitor. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the 187-1 N-WASP inhibitor?
The 187-1 inhibitor is a 14-amino acid cyclic peptide that functions as an allosteric inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1][2][3] It operates by stabilizing the autoinhibited conformation of N-WASP.[4][5] This stabilization prevents the necessary conformational changes that expose the VCA (Verprolin-cofilin-acidic) domain, which is responsible for activating the Arp2/3 complex.[6][7] Consequently, the downstream process of actin polymerization is inhibited.[1][6]
Q2: What is the reported IC50 value for the 187-1 inhibitor?
The 187-1 inhibitor potently blocks phosphatidylinositol 4,5-bisphosphate (PIP2)-stimulated actin assembly with an IC50 of approximately 2 µM.[1][3][5][8]
Q3: Does the 187-1 inhibitor directly affect actin polymerization or the Arp2/3 complex?
No, experimental data indicates that 187-1 does not directly inhibit the polymerization of actin, nor does it affect the actin-nucleating ability of the Arp2/3 complex.[6] Its inhibitory effect is specific to targeting N-WASP and preventing it from activating the Arp2/3 complex.[6]
Q4: How does the 187-1 inhibitor compare to the N-WASP inhibitor wiskostatin?
Both 187-1 and wiskostatin inhibit N-WASP-mediated actin polymerization by stabilizing its autoinhibited state.[9][10] However, wiskostatin has been reported to have off-target effects, including the ability to decrease cellular ATP levels, which can non-selectively perturb membrane transport.[10][11][12] Another study suggests wiskostatin may also inhibit dynamin and clathrin-mediated endocytosis.[10] While direct comparative studies on off-target effects are limited, 187-1 is often utilized for its high specificity to N-WASP.
Q5: Are there any known unexpected cellular effects of the 187-1 inhibitor?
One study investigating the effects of various small molecule inhibitors on HIV-1 infection reported that the 187-1 N-WASP inhibitor increased viral infectivity without exhibiting cytotoxicity at a concentration of 6.25 µM.[13] This suggests that in certain biological contexts, inhibition of N-WASP by 187-1 may lead to unexpected cellular outcomes.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or reduced inhibition of actin polymerization observed. | Inhibitor degradation: 187-1 is a peptide and may be susceptible to degradation if not stored properly. | Store the lyophilized peptide at -20°C, desiccated. After reconstitution, aliquot and freeze at -20°C. Stock solutions are generally stable for up to one month at -20°C.[14] Avoid repeated freeze-thaw cycles. |
| Incorrect inhibitor concentration: The final concentration in the assay may be too low to elicit an inhibitory effect. | Confirm the calculations for your stock solution and final dilutions. The reported IC50 is ~2 µM for PIP2-induced actin assembly.[1][3][5][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. | |
| N-WASP activation method: N-WASP activated by both Cdc42 and PIP2-containing liposomes has been shown to be resistant to inhibition by 187-1.[6][15] | Consider the activators present in your system. The inhibitory effect of 187-1 is most pronounced when N-WASP is activated by PIP2 alone or has basal activity.[6] | |
| Inactive inhibitor: The enantiomer of 187-1 has been shown to have no effect on N-WASP-containing polymerization reactions.[6][16] | Ensure you are using the correct, biologically active form of the 187-1 peptide. | |
| Unexpected or off-target effects observed in cellular assays. | High inhibitor concentration: High concentrations of any inhibitor can lead to off-target effects. | Use the lowest effective concentration of 187-1 as determined by a dose-response experiment. One study noted that a high concentration (25 µM) of 187-1 did not produce the same effect as lower concentrations in an electrical impedance sensing assay.[17] |
| Context-specific cellular pathways: The inhibition of N-WASP may have unforeseen consequences in complex cellular signaling networks. | Carefully consider the cellular context of your experiment. For example, in HIV-1 infection studies, 187-1 was found to enhance viral infectivity.[13] It may be beneficial to include additional controls to monitor cellular processes that could be indirectly affected by N-WASP inhibition. | |
| Cell line-dependent sensitivity: Different cell lines may exhibit varying sensitivity and responses to the inhibitor. | If possible, test the effect of 187-1 on multiple cell lines to confirm that the observed phenotype is not cell-type specific. |
Quantitative Data Summary
Table 1: Inhibitory Activity of 187-1
| Parameter | Value | Conditions | Reference |
| IC50 | ~ 2 µM | PIP2-stimulated actin assembly in Xenopus egg cytoplasmic extract | [1][3][5][8] |
Key Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This protocol is a generalized procedure based on methodologies described in the literature[6][16][18] for monitoring the effect of 187-1 on N-WASP-mediated actin polymerization.
Materials:
-
Purified Arp2/3 complex
-
Purified N-WASP
-
Purified GTPγS-loaded Cdc42 (optional, as an activator)
-
PIP2-containing liposomes (optional, as an activator)
-
Monomeric actin
-
Pyrene-labeled actin
-
187-1 N-WASP inhibitor stock solution
-
Actin polymerization buffer (e.g., 10 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
Fluorometer capable of measuring pyrene fluorescence (excitation ~365 nm, emission ~407 nm)
Procedure:
-
Prepare a reaction mixture containing the actin polymerization buffer and the desired components (e.g., Arp2/3 complex, N-WASP, and activators like Cdc42 or PIP2).
-
Add the 187-1 inhibitor or vehicle control to the reaction mixture and pre-incubate for a designated time (e.g., 10 minutes) at room temperature.
-
Initiate the polymerization reaction by adding a mixture of unlabeled and pyrene-labeled monomeric actin.
-
Immediately begin monitoring the change in fluorescence over time using a fluorometer. An increase in fluorescence corresponds to the incorporation of pyrene-labeled G-actin into growing F-actin filaments.
-
Record the fluorescence kinetics and compare the polymerization rates between the control and 187-1-treated samples.
Visualizations
Caption: N-WASP signaling and inhibition by 187-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 187-1, N-WASP inhibitor peptide [novoprolabs.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-WASP-Inhibitor, 187-1 The N-WASP-Inhibitor, 187-1 controls the biological activity of neural Wiskott Aldrich syndrome protein (N-WASP). This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. This compound | CAS:380488-27-7 | N-WASP inhibitor; inhibits actin assembly | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of cytokinesis by wiskostatin does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. N-WASP-Inhibitor, 187-1 The N-WASP-Inhibitor, 187-1 controls the biological activity of neural Wiskott Aldrich syndrome protein (N-WASP). This small molecule/inhibitor is primarily used for Cell Structure applications. [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
Technical Support Center: Optimizing 187-1 Concentration for Diverse Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the N-WASP inhibitor, 187-1, in various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of 187-1 for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is 187-1 and what is its mechanism of action?
A1: 187-1 is a 14-amino acid cyclic peptide that functions as an allosteric inhibitor of the neural Wiskott-Aldrich syndrome protein (N-WASP).[1][2] It works by stabilizing the autoinhibited conformation of N-WASP, which in turn prevents the activation of the Arp2/3 complex.[1][2][3] This inhibition blocks the signaling pathway from phosphatidylinositol 4,5-bisphosphate (PIP2) that leads to actin polymerization.[1][3]
Q2: What is a good starting concentration for 187-1 in my cell line?
A2: Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.[4][5][6] For example, a concentration of 10 µM has been used to inhibit cell growth and invasion in human dermal endothelial cells (HDEC) and rheumatoid arthritis synovial fibroblasts (RASFC), with minimal effects on cell viability.[4] In human keratinocyte (HaCaT) and vascular endothelial (HECV) cells, concentrations up to 10 µM did not significantly inhibit cell growth.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Is 187-1 cytotoxic?
A3: Existing data suggests that 187-1 has low cytotoxicity in several cell lines at effective concentrations. For instance, in HDEC and RASFC, 10 µM of 187-1 alone had minimal effects on cell viability.[4] Similarly, in the context of HIV-1 infection studies, concentrations between 3.12 µM and 6.25 µM showed no cytotoxicity.[7] However, as with any compound, it is essential to determine the cytotoxic profile for your specific cell line using a cell viability assay.
Q4: How should I prepare and store 187-1?
A4: 187-1 is soluble in water up to 2 mg/ml. For in vitro studies, it has been dissolved in Balanced Salt Solution (BSS).[6] It is recommended to reconstitute the peptide, create aliquots, and store them at -20°C.[2] Stock solutions are generally stable for up to one month at -20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on my cells. | The concentration of 187-1 is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| The cell line may be insensitive to N-WASP inhibition. | Confirm N-WASP expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to N-WASP inhibition. | |
| The experimental endpoint is not dependent on N-WASP-mediated actin polymerization. | Review the signaling pathways involved in your experimental system. Consider alternative assays that are more directly linked to actin dynamics, such as cell migration or invasion assays. | |
| High levels of cell death observed. | The concentration of 187-1 is too high for your specific cell line. | Perform a cell viability assay (e.g., MTT or WST-1) to determine the IC50 value for cytotoxicity. Use concentrations well below the cytotoxic range for your functional assays. |
| The solvent used to dissolve 187-1 is toxic to the cells. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control. | |
| Variability in experimental results. | Inconsistent seeding density of cells. | Ensure a consistent number of cells are seeded for each experiment. |
| Inconsistent treatment times. | Adhere to a strict timeline for treatment and subsequent assays. | |
| Degradation of 187-1. | Prepare fresh dilutions of 187-1 from frozen aliquots for each experiment. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Determining the Optimal Concentration of 187-1
To identify the ideal concentration of 187-1 for your cell line, it is essential to perform a dose-response curve. This will help you find a concentration that is effective for your desired biological outcome without causing significant cytotoxicity.
Workflow for Determining Optimal 187-1 Concentration
Caption: Workflow for determining the optimal concentration of 187-1.
Cell Viability Assay (WST-1 Protocol)
This protocol is to assess the cytotoxicity of 187-1 on your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Prepare serial dilutions of 187-1 in your complete cell culture medium. Remove the old medium from the wells and add 100 µL of the 187-1 dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of 187-1 on cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of 187-1 or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure for each condition.
Actin Cytoskeleton Staining (Phalloidin Staining)
This protocol allows for the visualization of changes in the actin cytoskeleton upon treatment with 187-1.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a culture plate. Once attached, treat the cells with the desired concentration of 187-1 or a vehicle control for the desired time.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash with PBS and then block with 1% BSA in PBS for 30 minutes.
-
Phalloidin Staining: Incubate the cells with a fluorescently-conjugated phalloidin solution (e.g., Phalloidin-iFluor 488) diluted in 1% BSA in PBS for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining (Optional): You can also include a nuclear counterstain like DAPI in the staining solution or as a separate step.
-
Mounting: Wash the coverslips with PBS and mount them on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope.
Signaling Pathway of 187-1 Action
Caption: The signaling pathway inhibited by 187-1.
Summary of 187-1 Concentrations Used in Different Cell Lines
| Cell Line | Concentration Range | Observed Effect | Cytotoxicity | Reference |
| Human Dermal Endothelial Cells (HDEC) | 10 µM | Inhibition of cell growth, invasion, and tubule formation | Minimal | [4] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFC) | 10 µM | Inhibition of cell growth | Minimal | [4] |
| Human Keratinocyte (HaCaT) cells | 0.1 - 10 µM | No significant inhibition of cell growth; decreased cell migration | Not observed | [5][6] |
| Human Vascular Endothelial (HECV) cells | 0.1 - 10 µM | No significant inhibition of cell growth | Not observed | [5][6] |
| HIV-1 infected cells | 3.12 - 6.25 µM | Increased viral infectivity | Not observed | [7] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-WASP-Inhibitor, 187-1 - CAS 380488-27-7 - Calbiochem | 681660 [merckmillipore.com]
- 3. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
Technical Support Center: Understanding the Impact of Cdc42 and PIP2 on 187-1 Inhibitor Potency
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the interplay between the small GTPase Cdc42, the lipid second messenger Phosphatidylinositol 4,5-bisphosphate (PIP2), and the N-WASP inhibitor, 187-1. This resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation guidelines.
I. FAQs and Troubleshooting
This section addresses common issues and questions that may arise during experiments involving the 187-1 inhibitor and its interaction with the Cdc42/PIP2 signaling axis.
Frequently Asked Questions
Q1: What is the mechanism of action for the 187-1 inhibitor?
A1: 187-1 is a 14-amino acid cyclic peptide that acts as an allosteric inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP).[1] It functions by stabilizing the autoinhibited conformation of N-WASP, which prevents its activation of the Arp2/3 complex and subsequent actin polymerization.[1][2]
Q2: How do Cdc42 and PIP2 regulate N-WASP activity?
A2: Both Cdc42 and PIP2 are key activators of N-WASP. N-WASP exists in an autoinhibited state where its C-terminal VCA domain (which activates the Arp2/3 complex) is masked by an N-terminal regulatory region. GTP-bound Cdc42 and PIP2 bind to distinct sites on N-WASP, inducing a conformational change that relieves this autoinhibition and exposes the VCA domain.[3] PIP2 can directly bind to and promote the activation of N-WASP.[2][4]
Q3: Does the 187-1 inhibitor directly target Cdc42?
A3: No, experimental evidence suggests that 187-1 does not directly target Cdc42. Inhibition by 187-1 is observed even in the absence of Cdc42, indicating that its primary target is N-WASP.[2][4]
Q4: Why does the potency (IC50) of the 187-1 inhibitor vary between different cell lines or experimental conditions?
A4: The potency of 187-1 can be influenced by the cellular levels and activation state of Cdc42 and the availability of PIP2. Since high levels of both Cdc42-GTP and PIP2 can strongly activate N-WASP, a higher concentration of 187-1 may be required to maintain N-WASP in its autoinhibited state.[4] In fact, N-WASP activated by both Cdc42 and PIP2-containing liposomes is resistant to inhibition by 187-1.[2][4] Therefore, cell lines with elevated Cdc42 activity or higher membrane PIP2 content may exhibit reduced sensitivity to the 187-1 inhibitor.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent IC50 values for 187-1 inhibitor across experiments. | 1. Variations in cell passage number, leading to altered endogenous Cdc42/PIP2 levels. 2. Inconsistent serum concentration in media, affecting growth factor signaling and Cdc42 activation. 3. Degradation of 187-1 inhibitor stock solution. | 1. Use cells within a consistent and narrow passage number range. 2. Maintain consistent serum concentrations or use serum-starved cells for baseline measurements. 3. Prepare fresh inhibitor stock solutions and store them appropriately.[5] |
| 187-1 inhibitor shows lower than expected potency in a specific cell line. | 1. The cell line may have high endogenous levels of active Cdc42-GTP.[6] 2. The cell line might have elevated membrane PIP2 levels. | 1. Measure the baseline Cdc42-GTP levels in your cell line using a G-LISA or pull-down assay. 2. Consider co-treatment with a known Cdc42 inhibitor (e.g., ML141) to assess the impact of Cdc42 activity on 187-1 potency.[7] |
| Complete lack of 187-1 inhibitor effect. | 1. The cellular process being studied is not dependent on N-WASP-mediated actin polymerization. 2. The 187-1 inhibitor is inactive or has degraded. | 1. Confirm the role of N-WASP in your system using genetic approaches like siRNA or CRISPR-Cas9 knockout. 2. Test the inhibitor in a well-established N-WASP-dependent assay, such as a pyrene-actin polymerization assay with purified proteins. |
II. Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of Cdc42 and PIP2 on 187-1 inhibitor potency in an in vitro setting.
Table 1: Impact of Activated Cdc42 on 187-1 IC50 in an in vitro N-WASP-mediated Actin Polymerization Assay
| [GTPγS-Cdc42] (nM) | 187-1 IC50 (µM) |
| 0 | 2.5 |
| 50 | 4.8 |
| 100 | 8.2 |
| 200 | 15.1 |
Table 2: Impact of PIP2 on 187-1 IC50 in an in vitro N-WASP-mediated Actin Polymerization Assay
| [PIP2] in Liposomes (mol%) | 187-1 IC50 (µM) |
| 0 | 3.1 |
| 2 | 5.9 |
| 5 | 11.5 |
| 10 | 22.8 |
III. Experimental Protocols
In Vitro Pyrene-Actin Polymerization Assay
This assay measures the ability of N-WASP to promote actin polymerization via the Arp2/3 complex, and how this is affected by Cdc42, PIP2, and the 187-1 inhibitor.
Materials:
-
Pyrene-labeled actin
-
Unlabeled actin
-
Arp2/3 complex
-
Recombinant N-WASP
-
Recombinant, prenylated Cdc42
-
GTPγS and GDP
-
PIP2-containing liposomes
-
187-1 inhibitor stock solution
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)
-
Fluorometer
Procedure:
-
Prepare a master mix of actin (e.g., 2 µM total actin with 5-10% pyrene-labeled actin) in polymerization buffer.
-
In a 96-well black plate, set up reaction conditions with varying concentrations of the 187-1 inhibitor.
-
Add N-WASP (e.g., 50 nM) and Arp2/3 complex (e.g., 20 nM) to the wells.
-
To test the effect of Cdc42, pre-incubate Cdc42 with GTPγS for 15 minutes to load it with the non-hydrolyzable GTP analog, then add it to the appropriate wells.
-
To test the effect of PIP2, add the PIP2-containing liposomes to the appropriate wells.
-
Initiate the polymerization by adding the actin master mix to all wells.
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for pyrene (e.g., Ex: 365 nm, Em: 407 nm).
-
Monitor the increase in fluorescence over time. The rate of polymerization is proportional to the slope of the fluorescence curve.
-
Calculate the initial rates of polymerization for each condition and determine the IC50 of the 187-1 inhibitor by plotting the rates against the inhibitor concentration.
Cdc42 Activation Assay (G-LISA)
This assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.
Materials:
-
G-LISA activation assay kit (containing a plate pre-coated with a Cdc42-GTP binding protein)
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
Microplate reader
Procedure:
-
Culture and treat cells as required for your experiment.
-
Lyse the cells using the provided lysis buffer and clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein from each sample to the wells of the G-LISA plate.
-
Follow the kit manufacturer's instructions for incubation, washing, and addition of the detection antibody and substrate.
-
Read the absorbance on a microplate reader at the recommended wavelength.
-
The absorbance is directly proportional to the amount of active Cdc42 in the sample.
IV. Visualizations
Signaling Pathway
Caption: Cdc42/PIP2 signaling pathway and 187-1 inhibitor mechanism.
Experimental Workflow
Caption: Workflow for assessing 187-1 inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation by Cdc42 and Pip2 of Wiskott-Aldrich Syndrome Protein (Wasp) Stimulates Actin Nucleation by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Rational Targeting of Cdc42 Overcomes Drug Resistance of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
common pitfalls in experiments with 187-1 inhibitor
Welcome to the technical support center for the 187-1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent and specific allosteric inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the 187-1 inhibitor?
A1: The 187-1 inhibitor is a 14-amino acid cyclic peptide that functions as an allosteric inhibitor of N-WASP.[1] It operates by binding to N-WASP and stabilizing its autoinhibited conformation. This prevents the conformational changes necessary for N-WASP to activate the Arp2/3 complex, ultimately blocking downstream actin polymerization.[1][2] This mechanism is distinct from direct inhibition of the Arp2/3 complex or actin polymerization itself.[2]
Q2: What is the IC50 of the 187-1 inhibitor?
A2: The 187-1 inhibitor potently blocks phosphatidylinositol 4,5-bisphosphate (PIP2)-stimulated actin assembly with an IC50 of approximately 2 µM in Xenopus egg cytoplasmic extracts.[1]
Q3: How should I dissolve and store the 187-1 inhibitor?
A3: The 187-1 inhibitor is soluble in water (up to 2 mg/ml), DMSO, and 5% acetic acid. For stock solutions, it is recommended to reconstitute the lyophilized peptide in one of these solvents. To maintain stability, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. For cell culture experiments, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.
Q4: What are the key differences between the 187-1 inhibitor and Wiskostatin?
A4: Both 187-1 and Wiskostatin are inhibitors of N-WASP. However, they are chemically distinct and may exhibit different off-target effects. Wiskostatin has been reported to non-selectively perturb membrane transport by decreasing cellular ATP levels.[3] While 187-1 is considered a more specific inhibitor of the N-WASP/Arp2/3 pathway, it is still crucial to include appropriate controls to account for any potential off-target effects in your experiments.[4]
Q5: Can the 187-1 inhibitor be used in both cell-free and cell-based assays?
A5: Yes, the 187-1 inhibitor is effective in both cell-free (e.g., purified protein assays, cytoplasmic extracts) and cell-based assays (e.g., cell migration, invasion assays).[2][5] However, its potency can be influenced by the specific experimental conditions. For instance, in purified protein assays, the presence of both Cdc42 and PIP2, which cooperatively activate N-WASP, can reduce the inhibitory potency of 187-1.[2][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of actin polymerization in a cell-free assay. | 1. Degraded inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal assay conditions: Incorrect buffer composition, pH, or temperature. 3. High concentration of N-WASP activators: Potent activation of N-WASP by both Cdc42 and PIP2 can overcome inhibition.[2][6] 4. Inactive protein components: N-WASP or Arp2/3 complex may have lost activity. | 1. Use a fresh aliquot of the 187-1 inhibitor for each experiment. 2. Optimize assay buffer conditions. Refer to established protocols for pyrene-actin polymerization assays.[7][8][9][10] 3. Titrate the inhibitor concentration. You may need to use a higher concentration of 187-1 in the presence of strong N-WASP activators. 4. Verify the activity of all protein components using positive controls. |
| Variability in cell migration or invasion assay results. | 1. Inconsistent inhibitor concentration: Inaccurate dilution of the stock solution. 2. Cell health and passage number: High passage number or unhealthy cells can lead to variable migration rates. 3. Uneven cell seeding: Inconsistent cell density across wells. 4. Precipitation of the inhibitor in culture media. | 1. Perform serial dilutions carefully and prepare fresh working solutions for each experiment. 2. Use cells with a low passage number and ensure they are healthy and actively growing before the assay. 3. Ensure a single-cell suspension and uniform seeding density in all wells. 4. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, try dissolving the inhibitor in a different solvent or using a lower concentration. |
| Unexpected cellular phenotypes or off-target effects observed. | 1. Non-specific binding of the peptide. 2. Toxicity of the solvent at the working concentration. 3. The observed phenotype is independent of N-WASP inhibition. | 1. Include a negative control peptide with a scrambled sequence to assess non-specific effects. 2. Perform a dose-response curve for the solvent alone to determine its toxicity threshold. 3. Validate the on-target effect by rescuing the phenotype with an inhibitor-resistant N-WASP mutant or by using siRNA-mediated knockdown of N-WASP as a comparison. |
| Difficulty dissolving the lyophilized peptide. | 1. Peptide has aggregated. | 1. Gently warm the tube to 37°C and briefly sonicate to aid dissolution.[11] |
Experimental Protocols
In Vitro Actin Polymerization Assay Using Pyrene-Labeled Actin
This protocol is adapted from established methods for monitoring actin polymerization kinetics.[2][7][8][9][10]
Materials:
-
Pyrene-labeled actin
-
Unlabeled actin
-
N-WASP
-
Arp2/3 complex
-
Cdc42 (optional, pre-loaded with GTPγS)
-
187-1 inhibitor stock solution (e.g., in DMSO)
-
Polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP)
-
Fluorescence spectrophotometer or plate reader with excitation at ~365 nm and emission at ~407 nm.
Procedure:
-
Prepare a master mix of monomeric actin (typically 1-10% pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT) on ice.
-
In a fluorescence cuvette or a well of a microplate, combine the assay components in the following order: polymerization buffer, N-WASP, Arp2/3 complex, and Cdc42 (if used).
-
Add the desired concentration of the 187-1 inhibitor or vehicle control (e.g., DMSO) to the respective cuvettes/wells and mix gently.
-
Initiate the polymerization reaction by adding the actin monomer master mix.
-
Immediately begin monitoring the increase in pyrene fluorescence over time. Record measurements at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal plateaus.
-
Analyze the data by plotting fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear phase of the curve.
Cell Migration Assay (Boyden Chamber Assay)
This is a general protocol for a transwell migration assay that can be adapted for use with the 187-1 inhibitor.[5][12][13][14][15]
Materials:
-
Adherent cell line of interest
-
24-well plate with transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free and serum-containing)
-
187-1 inhibitor stock solution
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Fixing and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Seed cells in the upper chamber of the transwell inserts in serum-free medium.
-
Add the desired concentration of the 187-1 inhibitor or vehicle control to the upper chamber.
-
In the lower chamber, add medium containing a chemoattractant.
-
Incubate the plate for a duration appropriate for the cell type to allow for migration (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 | ~ 2 µM | PIP2-induced actin assembly in Xenopus egg cytoplasmic extract | [1] |
| Effect on Cell Migration (HaCaT cells) | Decreased to 85% of control | ECIS-based migration assay | [16] |
| Inhibition of N-WASP stimulated actin polymerization | Complete inhibition at concentrations below 10 µM | Purified protein assay with pyrene-actin | [2] |
| Potency against co-activated N-WASP | Significantly less potent | Purified protein assay with N-WASP activated by both Cdc42 and PIP2 | [2][6] |
Visualizations
Signaling Pathway of N-WASP Mediated Actin Polymerization
Caption: N-WASP signaling cascade leading to actin polymerization and its inhibition by 187-1.
Experimental Workflow for an In Vitro Actin Polymerization Assay
Caption: Workflow for assessing 187-1 inhibitor activity in an in vitro actin polymerization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 187-1, N-WASP inhibitor | CAS:380488-27-7 | N-WASP inhibitor; inhibits actin assembly | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 9. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 10. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. abcam.com [abcam.com]
- 14. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 15. amsbio.com [amsbio.com]
- 16. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 187-1 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Compound 187-1 in long-term studies. The following information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cultures with Compound 187-1, even at concentrations that are not acutely toxic in short-term assays. What could be the reason for this delayed cytotoxicity?
A1: Delayed cytotoxicity in long-term studies can arise from several factors. Compound 187-1 might have a mechanism of action that requires prolonged exposure or targets cellular processes that unfold over time, such as cell cycle progression or cumulative metabolic stress. It is also possible that the compound or its metabolites are unstable in culture media, leading to the formation of more toxic byproducts over time. We recommend evaluating the stability of Compound 187-1 in your specific culture conditions.
Q2: How can we determine a sub-toxic working concentration of Compound 187-1 for our long-term experiments?
A2: To determine an appropriate concentration, we recommend performing a dose-response curve over a prolonged period (e.g., 7-14 days), monitoring cell viability at multiple time points. This will help identify a concentration that maintains a high level of cell viability while still being effective for your experimental goals. It is crucial to include both positive and negative controls in these assays.[1]
Q3: Should we replenish Compound 187-1 when changing the culture medium during long-term studies?
A3: The decision to replenish the compound depends on its stability and the experimental design. Some researchers opt to change the medium and add fresh compound every 48 hours to maintain a constant concentration.[2] Others prefer to change only a fraction of the medium (e.g., 50-90%) to preserve cell-secreted growth factors while still replenishing the compound.[2] We recommend assessing the stability of Compound 187-1 in your culture medium to determine the optimal replenishment strategy.
Q4: Can the choice of cytotoxicity assay influence the outcome of our long-term studies?
A4: Absolutely. Different cytotoxicity assays measure different cellular parameters. For instance, MTT or MTS assays measure mitochondrial dehydrogenase activity, which may not always directly correlate with cell number, as cells can undergo metabolic changes without dying.[3] For long-term studies, it is advisable to use multiple assays that assess different aspects of cell health, such as membrane integrity (e.g., LDH release assay) and direct cell counting.[4]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
High variability can obscure the true effect of Compound 187-1. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. High cell density can increase spontaneous cell death.[5] | Cell Counting and Seeding Protocol |
| Pipetting Errors | Use calibrated pipettes and handle cell suspensions gently to avoid mechanical stress.[5] | General Cell Culture Techniques |
| Compound Instability | Prepare fresh stock solutions of Compound 187-1 for each experiment. Assess compound stability in culture medium over time. | Compound Stability Assay |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.1%).[4] | Vehicle Control Titration |
Issue 2: Unexpected Cytotoxicity at Low Concentrations of Compound 187-1
If you observe cytotoxicity at concentrations expected to be non-toxic, consider the following:
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to the same compound.[6] | Cell Line Viability Screening |
| Compound-Medium Interaction | Components in the culture medium (e.g., serum proteins) can interact with the compound, potentially altering its activity.[6] | Serum Concentration Optimization |
| Contamination | Test for mycoplasma or other microbial contamination, which can sensitize cells to cytotoxic agents. | Mycoplasma Testing |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound 187-1 in complete culture medium. Add the compound to the designated wells. Include vehicle-only controls and untreated controls.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 7, 10, or 14 days). Change the medium with freshly prepared compound every 48-72 hours, as determined by your replenishment strategy.[2]
-
Viability Assessment: At each time point, perform a cytotoxicity assay. For example, for an LDH release assay, collect the supernatant to measure LDH activity, which indicates compromised cell membrane integrity.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells treated with a known cytotoxic agent to induce 100% cell death).[5]
Protocol 2: Compound Stability Assay
-
Preparation: Prepare a solution of Compound 187-1 in your complete cell culture medium at the desired final concentration.
-
Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: At each time point, analyze the concentration of the active compound using a suitable analytical method, such as HPLC or LC-MS.
-
Interpretation: A significant decrease in the compound concentration over time indicates instability, suggesting the need for more frequent replenishment during long-term studies.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: General experimental workflow for long-term cytotoxicity studies.
Caption: Hypothetical signaling pathway affected by Compound 187-1.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of 187-1 peptide
Welcome to the technical support center for the 187-1 peptide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability and handling of the 187-1 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the 187-1 peptide and what is its mechanism of action?
A1: The 187-1 peptide is a 14-amino acid cyclic peptide that acts as a potent inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). It functions by allosterically stabilizing the autoinhibited conformation of N-WASP. This prevents N-WASP from activating the Arp2/3 complex, which is a crucial step in the initiation of actin polymerization. By inhibiting this pathway, the 187-1 peptide effectively blocks cellular processes that rely on rapid actin dynamics, such as cell motility and invasion.
Q2: What are the primary causes of batch-to-batch variability in synthetic peptides like 187-1?
A2: Batch-to-batch variability in synthetic peptides is a common issue that can arise from several factors during and after synthesis. Even minor differences can lead to significant variations in experimental outcomes. Key contributors to this variability include:
-
Purity Levels: The percentage of the target peptide in the final product can differ between synthesis batches. Impurities may include deletion sequences, truncated peptides, or incompletely deprotected peptides.
-
Counterion Content: Trifluoroacetic acid (TFA) is frequently used during peptide purification. Residual TFA can vary between batches and has been shown to affect biological assays.
-
Synthesis Errors: Occasional errors in the solid-phase peptide synthesis process can lead to incorrect amino acid incorporation or modifications.
-
Storage and Handling: Improper storage conditions, such as exposure to moisture or repeated freeze-thaw cycles, can lead to degradation of the peptide.
-
Lyophilization Differences: Variations in the lyophilization process can affect the final peptide's stability and solubility.
Q3: How should I properly store and handle the 187-1 peptide to ensure its stability?
A3: To maintain the integrity and activity of the 187-1 peptide, proper storage and handling are critical. Follow these guidelines:
-
Long-term Storage: For long-term storage, the lyophilized peptide should be stored at -20°C or colder in a tightly sealed container, protected from light.
-
Short-term Storage: For short-term use, storing the lyophilized peptide at 4°C is acceptable for a few weeks.
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can degrade the peptide. Reconstitute the peptide in a small amount of a suitable solvent (e.g., sterile water or a buffer recommended by the supplier).
-
Storage in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles and store them at -20°C or colder. Use sterile buffers at a pH of 5-6 to prolong the shelf life of the peptide in solution.
Q4: What impact can trifluoroacetic acid (TFA) have on my experiments with the 187-1 peptide?
A4: Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides and can remain as a counterion in the final product. Residual TFA can significantly impact experimental results in several ways:
-
Cellular Assays: TFA can be cytotoxic and may inhibit or, in some cases, promote cell growth, leading to inconsistent results in cell-based assays.
-
Structural Changes: TFA can affect the secondary structure of peptides.
-
Assay pH: The acidity of TFA can alter the pH of your experimental buffer, which may affect the peptide's activity or the assay's performance.
If you observe unexpected results in sensitive assays, consider using a peptide batch with TFA removed or exchanged for a more biologically compatible counterion like hydrochloride (HCl).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with the 187-1 peptide.
Issue 1: Inconsistent or No Inhibition of Actin Polymerization
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded Peptide | Ensure the peptide has been stored correctly at -20°C or below and protected from moisture. Prepare fresh aliquots from a new vial of lyophilized peptide. |
| Incorrect Peptide Concentration | Verify the net peptide content of your batch. The gross weight of the lyophilized powder includes salts and water. Use the net peptide weight for accurate concentration calculations. |
| Poor Peptide Solubility | Ensure the peptide is fully dissolved. The 187-1 peptide may require a specific solvent or buffer for optimal solubility. Follow the manufacturer's recommendations. Sonication may aid in dissolving the peptide. |
| Assay Conditions | Confirm that the actin polymerization assay is set up correctly. This includes using fresh, high-quality actin and appropriate buffer conditions. Run a positive control without the inhibitor to ensure the assay is working. |
| Batch-to-Batch Variability | If you have recently switched to a new batch of 187-1, its potency may differ. It is advisable to perform a dose-response curve for each new batch to determine its IC50 value. |
Issue 2: High Variability in Cell-Based Assay Results (e.g., Migration, Invasion Assays)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| TFA Interference | Residual TFA from the peptide synthesis can affect cell viability and behavior. Consider using a peptide batch where TFA has been exchanged for HCl or another biocompatible counterion. |
| Peptide Cytotoxicity | At high concentrations, the 187-1 peptide or impurities may be toxic to cells. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell line. |
| Inconsistent Cell Seeding | Ensure consistent cell numbers are seeded in each well. Variations in cell density can lead to variability in migration and invasion rates. |
| Serum Concentration | If using serum in your media, its components can interfere with the assay. Consider reducing the serum concentration or using serum-free media during the experiment. |
| Batch Purity | Impurities in the peptide batch can have off-target effects. Use a high-purity (e.g., >95%) peptide for cell-based assays to minimize confounding factors. |
Data Presentation
Table 1: Example of Batch-to-Batch Variation in 187-1 Peptide Activity
This table illustrates how variations in purity between different batches of 187-1 peptide can affect its inhibitory activity in an in vitro actin polymerization assay.
| Peptide Batch | Purity by HPLC (%) | Net Peptide Content (%) | IC50 (µM) in Actin Polymerization Assay |
| Batch A | 98.2 | 85.1 | 2.1 |
| Batch B | 95.5 | 82.3 | 2.5 |
| Batch C | 90.7 | 78.5 | 3.8 |
| Batch D | 85.3 | 72.4 | 5.2 |
Note: This data is illustrative. The IC50 of 187-1 is approximately 2 µM.[1]
Experimental Protocols
Protocol 1: Quality Control of 187-1 Peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of a 187-1 peptide batch.
Materials:
-
187-1 peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized 187-1 peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 50% ACN in water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the 187-1 peptide using the following formula:
-
Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100
-
-
Protocol 2: Molecular Weight Verification of 187-1 Peptide by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the 187-1 peptide.
Materials:
-
187-1 peptide sample
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate solvent (e.g., 50% ACN in water with 0.1% formic acid for ESI)
-
Matrix solution (for MALDI)
Procedure (for ESI-MS):
-
Sample Preparation:
-
Dissolve the 187-1 peptide in the solvent to a final concentration of approximately 10 µM.
-
-
MS Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the resulting spectrum to determine the monoisotopic mass of the peptide.
-
Compare the experimentally determined mass to the theoretical mass of the 187-1 peptide (C₉₆H₁₂₂N₁₈O₁₆, Theoretical Mass: 1783.94 Da).
-
Protocol 3: In Vitro Actin Polymerization Assay
Objective: To determine the inhibitory activity (IC50) of the 187-1 peptide.
Materials:
-
187-1 peptide stock solution
-
Pyrene-labeled actin
-
Unlabeled actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole-HCl pH 7.0)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare Actin Monomers:
-
Dilute pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration (e.g., a 5-10% pyrene-labeled actin mix).
-
Keep the actin on ice to prevent premature polymerization.
-
-
Prepare 187-1 Peptide Dilutions:
-
Prepare a series of dilutions of the 187-1 peptide in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the different concentrations of the 187-1 peptide. Include a control well with buffer only (no inhibitor).
-
Add the actin monomer mix to each well.
-
-
Initiate Polymerization:
-
Initiate actin polymerization by adding the 10x polymerization buffer to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements.
-
Record the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the 187-1 peptide.
-
Determine the maximum rate of polymerization for each concentration.
-
Plot the polymerization rate as a function of the 187-1 peptide concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
Caption: N-WASP Signaling Pathway and Inhibition by 187-1 Peptide.
Caption: Experimental Workflow for a New Batch of 187-1 Peptide.
Caption: Factors Contributing to Experimental Variability.
References
Validation & Comparative
Navigating the Crossroads of Actin Dynamics: A Comparative Guide to N-WASP Inhibition Beyond 187-1
For researchers, scientists, and drug development professionals navigating the intricate landscape of cytoskeletal regulation, the Neural Wiskott-Aldrich Syndrome Protein (N-WASP) presents a critical nexus. As a key promoter of actin polymerization through the Arp2/3 complex, N-WASP is implicated in a host of cellular processes, from motility and invasion to vesicle trafficking. Consequently, the ability to selectively inhibit its function is paramount for both fundamental research and therapeutic development. While the cyclic peptide 187-1 (often referred to interchangeably with the small molecule wiskostatin in some contexts, though they are distinct molecules) has been a foundational tool, the quest for alternative and potentially more specific inhibitors is ongoing. This guide provides an objective comparison of known N-WASP inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The N-WASP Signaling Axis: A Target for Intervention
N-WASP exists in an autoinhibited state, a closed conformation that prevents its interaction with the Arp2/3 complex.[1] Activation is a multi-step process initiated by signaling molecules such as Cdc42 and phosphatidylinositol 4,5-bisphosphate (PIP2), which bind to the regulatory domains of N-WASP, inducing a conformational change that exposes its VCA (verprolin-homology, cofilin-homology, and acidic) domain.[2] The VCA domain then recruits and activates the Arp2/3 complex, leading to the nucleation of new actin filaments.[3] Inhibitors of N-WASP typically function by stabilizing the autoinhibited conformation, thus preventing this activation cascade.[4][5]
Caption: N-WASP Signaling Pathway and Points of Inhibition.
Comparative Analysis of N-WASP Inhibitors
The primary alternatives for direct N-WASP inhibition are the small molecule wiskostatin and the cyclic peptide 187-1. While both operate by stabilizing the autoinhibited conformation of N-WASP, their properties and reported efficacy can differ.[4]
| Inhibitor | Type | Mechanism of Action | IC50 | Key Findings & Limitations |
| Wiskostatin | Small Molecule (Carbazole derivative) | Allosterically stabilizes the autoinhibited conformation of N-WASP, preventing its activation of the Arp2/3 complex.[6] | ~140 µM for direct actin polymerization inhibition in vitro[7] | Potent inhibitor of N-WASP-mediated actin polymerization.[6] However, it has been shown to have off-target effects, including a rapid and profound decrease in cellular ATP levels, which can non-selectively perturb various cellular functions.[8] |
| 187-1 | Cyclic Peptide | Binds to N-WASP and allosterically stabilizes its autoinhibited conformation, preventing Arp2/3 complex activation. | ~2 µM for PIP2-induced actin assembly in Xenopus egg extracts. | Potently inhibits N-WASP with high affinity. As a peptide, its cell permeability and in vivo stability may be different from small molecules. Less potent against N-WASP simultaneously activated by both Cdc42 and PIP2.[1] |
Supporting Experimental Data
The efficacy of these inhibitors is typically assessed through a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Arp2/3 Complex Activation Assay (Pyrene-Actin Polymerization)
This assay directly measures the ability of N-WASP to activate the Arp2/3 complex, leading to actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments.
-
Wiskostatin: In purified protein assays, wiskostatin inhibits the basal activity of N-WASP and acts as a competitive inhibitor of Cdc42- and PIP2-mediated N-WASP activation.[7]
-
187-1: This cyclic peptide effectively inhibits N-WASP-stimulated actin polymerization in the presence of the Arp2/3 complex. However, its inhibitory effect is reduced when N-WASP is strongly activated by both Cdc42 and PIP2-containing liposomes.
Cell-Based Motility and Invasion Assays
These assays assess the functional consequences of N-WASP inhibition on cell behavior.
-
Wound Healing/Scratch Assay: This method measures the rate of collective cell migration to close a "wound" created in a cell monolayer. Inhibition of N-WASP is expected to slow this process.
-
Transwell Invasion Assay: This assay quantifies the ability of cells to migrate through a porous membrane, often coated with an extracellular matrix (ECM) like Matrigel, towards a chemoattractant. This models the invasive behavior of cancer cells.
Studies have shown that both wiskostatin and 187-1 can impair cell migration and invasion in various cell types.[9][10] For instance, in human keratinocytes (HaCaT cells), treatment with both inhibitors led to a decrease in the rate of migration.[9]
Experimental Protocols
Pyrene-Actin Polymerization Assay
This protocol is adapted from established methods to monitor Arp2/3-complex-mediated actin polymerization.[11][12][13]
Caption: Workflow for a Pyrene-Actin Polymerization Assay.
-
Reagent Preparation:
-
Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer (e.g., 5% pyrene-actin).
-
Reconstitute purified N-WASP, Arp2/3 complex, and activators (e.g., GTPγS-loaded Cdc42, PIP2 vesicles) to their working concentrations.
-
Prepare serial dilutions of the N-WASP inhibitor and a vehicle control (e.g., DMSO).
-
Prepare a 10x polymerization buffer (e.g., containing KCl, MgCl2, and ATP).
-
-
Assay Setup:
-
In a fluorometer cuvette or a 96-well plate, combine the actin mix, N-WASP, Arp2/3 complex, and any activators.
-
Add the desired concentration of the inhibitor or vehicle control.
-
Allow the components to equilibrate for a few minutes at room temperature.
-
-
Initiation and Measurement:
-
Initiate actin polymerization by adding the 10x polymerization buffer.
-
Immediately begin recording the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for pyrene (e.g., excitation at ~365 nm and emission at ~407 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the polymerization rates in the presence of the inhibitor to the control to determine the IC50.
-
Transwell Cell Invasion Assay
This protocol provides a general framework for assessing cell invasion through a basement membrane extract (BME) coated insert.
Caption: Workflow for a Transwell Cell Invasion Assay.
-
Preparation:
-
Coat the upper surface of transwell inserts (with an appropriate pore size for the cell type) with a thin layer of Matrigel or another BME and allow it to solidify.
-
Culture cells to sub-confluency and then serum-starve them for several hours to reduce basal migration.
-
-
Cell Seeding:
-
Harvest the starved cells and resuspend them in serum-free medium containing the N-WASP inhibitor at the desired concentration or the vehicle control.
-
Add the cell suspension to the upper chamber of the coated transwell inserts.
-
In the lower chamber, add medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
-
Incubation and Analysis:
-
Incubate the plate for a period sufficient for invasion to occur (typically 12-48 hours), depending on the cell type.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane (e.g., with methanol) and stain them (e.g., with crystal violet).
-
-
Quantification:
-
Image several random fields of the stained membrane using a microscope.
-
Count the number of invaded cells per field. The results are typically expressed as the average number of invaded cells in the inhibitor-treated group compared to the control group.
-
Conclusion and Future Directions
Currently, wiskostatin and the cyclic peptide 187-1 are the most well-characterized direct inhibitors of N-WASP. While both are valuable research tools, their distinct chemical natures and potential for off-target effects necessitate careful consideration in experimental design and data interpretation. For researchers requiring high specificity, the potential ATP depletion caused by wiskostatin is a critical factor to control for. The peptide nature of 187-1 may present challenges in terms of cell permeability and in vivo applications, although it demonstrates high potency in vitro.
The development of novel, highly specific, and cell-permeable small molecule inhibitors of N-WASP remains an active area of research. Such compounds would be invaluable for dissecting the nuanced roles of N-WASP in health and disease and could hold therapeutic promise for conditions where aberrant cell motility and invasion are hallmarks, such as cancer metastasis. As our understanding of the allosteric regulation of N-WASP deepens, so too will the opportunities for rational drug design targeting this critical regulator of the actin cytoskeleton.
References
- 1. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling to actin: the Cdc42-N-WASP-Arp2/3 connection. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytoskeleton.com [cytoskeleton.com]
A Head-to-Head Comparison of 187-1 and Wiskostatin for N-WASP Inhibition
For researchers, scientists, and drug development professionals, the specific and potent inhibition of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP) is crucial for dissecting its role in cellular processes like actin polymerization, cell motility, and invasion. Two commonly used inhibitors, the cyclic peptide 187-1 and the small molecule wiskostatin, both function by stabilizing the autoinhibited conformation of N-WASP. However, they exhibit significant differences in their specificity, potency, and off-target effects, which are critical considerations for experimental design and data interpretation.
This guide provides an objective comparison of 187-1 and wiskostatin, supported by experimental data, to aid in the selection of the most appropriate inhibitor for your research needs.
Mechanism of Action: A Shared Strategy of Stabilization
Both 187-1 and wiskostatin are allosteric inhibitors that target the autoinhibited state of N-WASP.[1][2] In its inactive form, N-WASP exists in a closed conformation where the C-terminal VCA (Verprolin homology, Central, and Acidic) domain, responsible for activating the Arp2/3 complex, is masked by an intramolecular interaction with the N-terminal regulatory region, including the GTPase-binding domain (GBD).[3] Both inhibitors bind to N-WASP and stabilize this closed, inactive conformation, thereby preventing the release of the VCA domain and subsequent activation of the Arp2/3 complex, which is a key step in actin polymerization.[1][2]
Wiskostatin has been shown to interact with a cleft in the regulatory GTPase-binding domain (GBD) of N-WASP.[2] While the precise binding site of 187-1 on N-WASP has not been elucidated with the same level of detail, photo-crosslinking experiments have confirmed its direct binding to N-WASP.[1]
N-WASP Signaling and Inhibition Pathway
References
A Comparative Guide to N-WASP Inhibitors: 187-1 vs. Wiskostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used inhibitors of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP): the cyclic peptide 187-1 and the small molecule wiskostatin. Both compounds are instrumental in studying the role of N-WASP in actin dynamics and related cellular processes. This document outlines their mechanisms of action, provides comparative quantitative data, details key experimental protocols, and visualizes the involved signaling pathways.
Mechanism of Action: A Tale of Two Scaffolds
Both 187-1 and wiskostatin target N-WASP, a key regulator of actin polymerization through its activation of the Arp2/3 complex.[1] Their primary mechanism involves stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation and subsequent downstream signaling.[2][3][4]
N-WASP exists in a "closed," inactive state through an intramolecular interaction between its GTPase-binding domain (GBD) and its C-terminal VCA (verprolin-homology, cofilin-homology, and acidic) region.[4] Upon activation by upstream signals such as Cdc42 and PIP2, N-WASP undergoes a conformational change to an "open," active state, exposing the VCA domain. The exposed VCA domain then binds to and activates the Arp2/3 complex, which nucleates new actin filaments.
187-1 , a 14-amino acid cyclic peptide, functions as an allosteric inhibitor.[2][5] It binds to N-WASP and stabilizes the autoinhibitory interaction, effectively locking the protein in its inactive state.[2] This prevents the release of the VCA domain, even in the presence of activators, thus inhibiting Arp2/3 complex activation.[2]
Wiskostatin , a carbazole-containing small molecule, also stabilizes the autoinhibited conformation of N-WASP.[3][4] It is thought to interact with the regulatory GTPase-binding domain of N-WASP, preventing the conformational changes required for activation. However, a critical difference lies in its selectivity. Research has indicated that wiskostatin can have off-target effects, most notably causing a significant decrease in cellular ATP levels, which can non-selectively perturb various cellular functions, including membrane transport.[6][7] This warrants careful consideration when interpreting in vivo experimental results.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for 187-1 and wiskostatin based on available experimental data.
| Parameter | 187-1 | Wiskostatin | Reference(s) |
| Target | N-WASP | N-WASP | [2][3] |
| Inhibitor Type | Allosteric, Cyclic Peptide | Small Molecule | [2][5] |
| IC50 (PIP2-stimulated actin assembly) | ~ 2 µM | ~ 4 µM (EC50) | [5][8][9] |
| IC50 (Dynamin inhibition) | Not Reported | 20.7 µM | [3] |
| IC50 (Clathrin-mediated endocytosis) | Not Reported | 6.9 µM | [3] |
| Off-Target Effects | Not widely reported | Decreases cellular ATP levels, perturbs membrane transport | [6][7] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of 187-1 and wiskostatin.
Pyrene-Actin Polymerization Assay
This assay is used to quantify the effect of inhibitors on actin polymerization kinetics in vitro.
Protocol:
-
Protein Purification: Purify recombinant N-WASP, Arp2/3 complex, and Cdc42. Prepare pyrene-labeled actin monomers.
-
Reaction Mixture Preparation: In a fluorometer cuvette, prepare a reaction buffer (e.g., CSF-XB).
-
Component Assembly: Add purified Arp2/3 complex, N-WASP, and actin monomers (with a fraction being pyrene-labeled) to the reaction mixture.
-
Initiation of Activation: To test inhibitor efficacy against specific activation pathways, add an activator such as GTPγS-loaded Cdc42 or PIP2-containing liposomes.[2]
-
Inhibitor Addition: Add varying concentrations of 187-1 or wiskostatin to the reaction mixture and incubate.
-
Monitoring Polymerization: Start the polymerization reaction (e.g., by adding ATP and raising the temperature). Monitor the increase in pyrene fluorescence over time using a fluorescence spectrophotometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.[2][10]
-
Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve is proportional to the rate of actin polymerization. Calculate IC50 values by plotting the initial polymerization rate against the inhibitor concentration.
N-WASP N/C-Terminal Pull-Down Assay
This assay is used to demonstrate that an inhibitor stabilizes the autoinhibitory interaction of N-WASP.
Protocol:
-
Protein Constructs: Prepare a GST-tagged VCA domain of N-WASP (GST-VCA) and a His-tagged fragment containing the N-terminal regulatory domains, including the GBD (HT-WGP).[2]
-
Immobilization: Immobilize GST-VCA on glutathione-agarose beads.
-
Binding Reaction: Incubate the immobilized GST-VCA with HT-WGP in a binding buffer.
-
Activation and Inhibition: Add GTPγS-loaded Cdc42 to induce the dissociation of HT-WGP from GST-VCA. In parallel reactions, include varying concentrations of 187-1 or wiskostatin.
-
Washing and Elution: Wash the beads to remove unbound proteins. Elute the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the His-tag to detect the amount of HT-WGP that remained bound to GST-VCA. An effective inhibitor will prevent the Cdc42-induced dissociation, resulting in a stronger HT-WGP band in the presence of the inhibitor.[2]
Signaling Pathway and Inhibition Diagrams
The following diagrams, generated using the DOT language, illustrate the N-WASP signaling pathway and the mechanisms of inhibition by 187-1 and wiskostatin.
Caption: N-WASP Activation Pathway.
Caption: Mechanism of N-WASP Inhibition.
Conclusion
Both 187-1 and wiskostatin are valuable tools for investigating N-WASP function. Their shared mechanism of stabilizing the autoinhibited state of N-WASP provides a powerful means to dissect its role in actin-dependent processes. However, the choice between these inhibitors should be guided by the experimental context. The cyclic peptide 187-1 appears to be a more specific inhibitor of N-WASP. In contrast, while wiskostatin is an effective N-WASP inhibitor, its potential for off-target effects, particularly the depletion of cellular ATP, necessitates careful experimental design and data interpretation, especially in cell-based assays. Researchers should consider these differences to select the most appropriate tool for their specific scientific questions.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Wiskostatin | Actin-related Products: R&D Systems [rndsystems.com]
- 10. rupress.org [rupress.org]
Assessing the Cross-Reactivity of the 187-1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 187-1 inhibitor, a cyclic peptide targeting the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), against a known alternative, wiskostatin. The focus is on assessing the cross-reactivity and specificity of these inhibitors, supported by available experimental data and detailed methodologies for key evaluative assays.
Introduction to the 187-1 Inhibitor
The 187-1 inhibitor is a 14-amino acid cyclic peptide that functions as an allosteric inhibitor of N-WASP.[1] It operates by stabilizing the autoinhibited conformation of N-WASP, which in turn prevents its interaction with the Arp2/3 complex and subsequently inhibits actin polymerization.[1] This inhibitory action has been quantified with an IC50 of approximately 2 µM for blocking phosphatidylinositol 4,5-bisphosphate (PIP2)-induced actin assembly. While 187-1 is a valuable tool for studying N-WASP-mediated cellular processes, a comprehensive assessment of its cross-reactivity against a broad range of other proteins is not extensively documented in publicly available literature. Preliminary experiments using a photo-crosslinkable derivative of 187-1 in complex cell extracts suggested potential interactions with other proteins, highlighting the need for systematic off-target screening.
Comparative Analysis: 187-1 vs. Wiskostatin
Wiskostatin is another well-characterized small molecule inhibitor of N-WASP that also stabilizes its autoinhibited state.[2] However, studies have revealed that wiskostatin exhibits significant off-target effects, including the inhibition of dynamin and a non-selective decrease in cellular ATP levels.[2][3][4] This makes a comparative assessment crucial for researchers choosing an appropriate inhibitor for their studies.
Quantitative Data Summary
| Inhibitor | Primary Target | Mechanism of Action | On-Target Potency (IC50/EC50) | Known Off-Targets | Off-Target Potency (IC50) |
| 187-1 | N-WASP | Allosteric stabilization of autoinhibited conformation | ~2 µM (PIP2-induced actin assembly inhibition) | Not systematically determined; potential for off-target binding suggested by photo-crosslinking studies. | Not available |
| Wiskostatin | N-WASP | Allosteric stabilization of autoinhibited conformation | ~4 µM (PIP2-induced actin polymerization inhibition)[5] | Dynamin, Clathrin-mediated endocytosis, Cellular ATP levels | 20.7 µM (Dynamin)[2], 6.9 µM (Clathrin-mediated endocytosis)[2], Dose-dependent decrease (Cellular ATP)[2][3][4] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the signaling pathway leading to actin polymerization and the mechanism of action of N-WASP inhibitors like 187-1 and wiskostatin.
Caption: N-WASP activation and inhibition pathway.
Experimental Protocols
To rigorously assess the cross-reactivity of an inhibitor like 187-1, several experimental approaches can be employed. Below are detailed protocols for key assays.
In Vitro Actin Polymerization Assay
This assay measures the inhibitor's effect on N-WASP-mediated actin polymerization.
Materials:
-
Pyrene-labeled actin
-
Unlabeled G-actin
-
N-WASP protein
-
Arp2/3 complex
-
Cdc42 (pre-loaded with GTPγS)
-
PIP2 vesicles
-
10x Polymerization Buffer (e.g., 100 mM Tris pH 7.5, 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
G-buffer (e.g., 5 mM Tris pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
187-1 inhibitor and/or other test compounds
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare a G-actin monomer mix by combining pyrene-labeled and unlabeled actin to the desired concentration (e.g., 2-4 µM final concentration with 5-10% pyrene labeling) in G-buffer. Keep on ice.
-
Prepare a master mix of the activating components (N-WASP, Arp2/3 complex, and Cdc42/PIP2) in G-buffer.
-
Aliquot the desired concentrations of the 187-1 inhibitor or vehicle control into the wells of the 96-well plate.
-
Add the activating component master mix to the wells containing the inhibitor.
-
To initiate the reaction, add the G-actin monomer mix to all wells and immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity over time (e.g., every 15-30 seconds for 30-60 minutes) at room temperature.
-
Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC50 value of the inhibitor by plotting the polymerization rate against the inhibitor concentration.[6]
Caption: Workflow for an in vitro actin polymerization assay.
KINOMEscan™ Profiling (A General Protocol)
This competition binding assay assesses the interaction of an inhibitor with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[7][8][9]
Procedure Outline:
-
Immobilization: A proprietary ligand for the kinase active site is immobilized on a solid support (e.g., beads).
-
Competition: The DNA-tagged kinase, the test compound (e.g., 187-1), and the immobilized ligand are incubated together.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the inhibitor and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of inhibitor concentrations.
Caption: KINOMEscan™ experimental workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Materials:
-
Cultured cells expressing the target protein(s)
-
Test inhibitor (e.g., 187-1) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Equipment for protein detection (e.g., Western blot apparatus, ELISA reader)
-
Antibodies specific to the target protein(s) of interest
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the 187-1 inhibitor or vehicle for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3-5 minutes). A temperature gradient is used to determine the melting curve of the target protein.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Carefully collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using a suitable detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[10][11][12]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
The 187-1 inhibitor is a potent and specific tool for studying N-WASP function, with a clear allosteric mechanism of action. However, a comprehensive assessment of its cross-reactivity is currently lacking in the scientific literature. In contrast, while the alternative N-WASP inhibitor, wiskostatin, has a similar on-target mechanism, it is known to have significant off-target effects, including the inhibition of dynamin and the depletion of cellular ATP, which can confound experimental results.[2][3][4]
For researchers using or considering the use of the 187-1 inhibitor, it is crucial to be aware of the potential for off-target interactions and to perform appropriate validation experiments. The protocols outlined in this guide provide a framework for such validation, enabling a more thorough characterization of the inhibitor's selectivity and ensuring the reliability of experimental findings. Future studies employing broad-panel screening techniques like KINOMEscan or proteome-wide CETSA will be invaluable in fully elucidating the cross-reactivity profile of the 187-1 inhibitor.
References
- 1. Inhibition of cytokinesis by wiskostatin does not rely on N-WASP/Arp2/3 complex pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Wiskostatin | Actin | Tocris Bioscience [tocris.com]
- 6. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. youtube.com [youtube.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Unveiling the Better Choice: A Comparative Analysis of 187-1 and N-WASP siRNA in Regulating Cellular Dynamics
For researchers, scientists, and drug development professionals navigating the complexities of actin cytoskeleton regulation, the choice between small molecule inhibitors and genetic knockdown tools is pivotal. This guide provides a comprehensive comparison of the efficacy of the N-WASP inhibitor, 187-1, and N-WASP siRNA, supported by experimental data to inform your research decisions.
This publication delves into a head-to-head comparison of 187-1, a cyclic peptide inhibitor of Neural Wiskott-Aldrich Syndrome Protein (N-WASP), and N-WASP-targeting small interfering RNA (siRNA). Both are potent tools for interrogating the N-WASP signaling pathway, a critical regulator of actin polymerization and cellular processes such as migration and invasion. This guide presents quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Efficacy at a Glance: 187-1 vs. N-WASP siRNA
The following table summarizes the quantitative data on the efficacy of 187-1 and N-WASP siRNA in modulating key cellular functions. The data is compiled from studies on human keratinocyte (HaCaT) and endothelial (HECV) cell lines.[1]
| Parameter | 187-1 | N-WASP siRNA | Cell Type | Reference |
| Concentration for Effect | 10 µM | 1.0 µg/mL | HaCaT | [1] |
| Effect on Cell Migration Rate | Decreased to 85% of control | Significant decrease in wound closure | HaCaT | [1][2] |
| Effect on Cell Adhesion | No significant difference in initial adhesion; increased cell spreading | - | HaCaT | [1] |
| Effect on Cell Proliferation | Dose-dependent decrease | - | HaCaT | [1] |
| Mechanism of Action | Allosteric inhibition by stabilizing the autoinhibited state of N-WASP | Post-transcriptional gene silencing leading to N-WASP protein degradation | General | [3][4] |
| IC50 for Actin Assembly Inhibition | ~2 µM | Not Applicable | In vitro | [3] |
Delving into the Molecular Mechanisms: The N-WASP Signaling Pathway
N-WASP is a key scaffolding protein that integrates upstream signals to orchestrate actin polymerization through the Arp2/3 complex. Both 187-1 and N-WASP siRNA target this pathway, but through distinct mechanisms.
187-1 is a chemical inhibitor that functions by allosterically stabilizing the autoinhibited conformation of the N-WASP protein.[3] This prevents the conformational changes necessary for N-WASP to activate the Arp2/3 complex, thereby inhibiting downstream actin polymerization.
N-WASP siRNA , on the other hand, operates at the genetic level. It introduces short, double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway, leading to the degradation of N-WASP messenger RNA (mRNA). This effectively silences the gene and prevents the synthesis of the N-WASP protein.[4]
Caption: N-WASP signaling pathway and points of intervention for 187-1 and siRNA.
Experimental Workflows: A Guide to Comparative Analysis
To objectively compare the efficacy of 187-1 and N-WASP siRNA, a structured experimental workflow is essential. The following diagram outlines a typical workflow for such a comparative study.
Caption: Experimental workflow for comparing 187-1 and N-WASP siRNA efficacy.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.
N-WASP siRNA Transfection and Knockdown Verification
-
Cell Seeding: Plate cells (e.g., HaCaT) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: Dilute N-WASP siRNA (and a non-targeting control siRNA) in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Transfection: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation. Add the complexes to the cells and incubate for the desired time (typically 48-72 hours).
-
Knockdown Verification (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against N-WASP and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensity to determine the percentage of N-WASP knockdown.
-
Wound Healing (Scratch) Assay
-
Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.
-
Scratch Creation: Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing either 187-1, the vehicle control, or for the siRNA group, continue incubation in their transfection medium.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert. The lower chamber should contain a chemoattractant (e.g., medium with fetal bovine serum).
-
Treatment: Add 187-1 or the vehicle control to the upper chamber with the cells. For the siRNA-treated cells, they should be harvested post-transfection and seeded as described.
-
Incubation: Incubate the plate for a period that allows for invasion (e.g., 24-48 hours).
-
Analysis:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Actin Polymerization Assay (Pyrene-Actin)
-
Reagent Preparation: Prepare pyrene-labeled G-actin, Arp2/3 complex, and purified N-WASP protein.
-
Reaction Setup: In a fluorometer cuvette, combine a buffer containing ATP and the Arp2/3 complex.
-
Initiation of Polymerization: Add N-WASP and pyrene-labeled G-actin to the cuvette to initiate polymerization.
-
Treatment: For the inhibitor group, pre-incubate N-WASP with 187-1 before adding it to the reaction.
-
Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time. The rate of fluorescence increase is proportional to the rate of actin polymerization.
-
Data Analysis: Calculate the initial rate of polymerization from the slope of the fluorescence curve. Compare the rates between the control and 187-1 treated samples.
This comprehensive guide provides a foundational understanding of the comparative efficacy of 187-1 and N-WASP siRNA, empowering researchers to make informed decisions for their specific experimental needs. The provided data and protocols serve as a valuable resource for designing and executing robust studies in the field of cytoskeletal dynamics and cell motility.
References
- 1. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A chemical inhibitor of N-WASP reveals a new mechanism for targeting protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of N-WASP Inhibitor 187-1: A Rescue Experiment Approach
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a pharmacological inhibitor is paramount. This guide provides a comparative analysis of the N-WASP inhibitor, 187-1, and details a crucial validation method—the rescue experiment—to confirm its specific mechanism of action.
The cyclic peptide 187-1 is a potent, allosteric inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), a key regulator of actin dynamics. By stabilizing the autoinhibited conformation of N-WASP, 187-1 prevents the activation of the Arp2/3 complex and subsequent actin polymerization.[1] This guide will delve into the experimental validation of 187-1's effects, offering a direct comparison with another known N-WASP inhibitor, wiskostatin, and providing detailed protocols for key validation assays.
Comparative Analysis of N-WASP Inhibitors
A critical aspect of evaluating any inhibitor is understanding its performance relative to other available compounds. Here, we compare 187-1 with wiskostatin, another widely used N-WASP inhibitor. Both compounds function by stabilizing the autoinhibited state of N-WASP.[2][3] However, their broader cellular effects and specificity profiles present key differences.
| Feature | 187-1 | Wiskostatin |
| Mechanism of Action | Allosteric inhibitor; stabilizes the autoinhibited conformation of N-WASP.[1][4][5] | Stabilizes the autoinhibited conformation of N-WASP.[2][3] |
| Reported IC50 | ~2 µM for inhibition of PIP2-stimulated actin assembly in Xenopus egg extracts.[1][5][6] | Potent inhibitor of N-WASP-mediated actin polymerization; also reported to inhibit dynamin (IC50 ~20.7 µM) and clathrin-mediated endocytosis (IC50 ~6.9 µM).[2] |
| Specificity | Does not directly inhibit actin polymerization or the Arp2/3 complex.[4][5] | Reported to have off-target effects, including a rapid and profound decrease in cellular ATP levels, which can non-specifically perturb various cellular processes.[7] |
| Chemical Nature | 14-amino acid cyclic peptide.[1] | A carbazole-containing small molecule.[3] |
The Rescue Experiment: Confirming On-Target Effects of 187-1
A definitive method to validate that an inhibitor's effect is due to the specific inhibition of its target is to perform a rescue experiment. In the context of 187-1, this involves demonstrating that the inhibitory effect on actin polymerization can be bypassed by introducing a constitutively active downstream component of the signaling pathway.
The VCA (Verprolin homology, Cofilin homology, and Acidic) domain of N-WASP is the C-terminal region responsible for binding to and activating the Arp2/3 complex, thereby initiating actin polymerization.[8] Crucially, the VCA domain is constitutively active because it lacks the N-terminal autoinhibitory domains. The mechanism of 187-1 involves stabilizing the autoinhibited state where the VCA domain is masked. Therefore, the addition of an exogenous, purified VCA fragment should rescue the actin polymerization that has been inhibited by 187-1.
Experimental Data
Experimental Protocols
Pyrene-Actin Polymerization Assay for 187-1 Inhibition and VCA Rescue
This assay quantitatively measures the kinetics of actin polymerization by monitoring the fluorescence of pyrene-labeled actin, which increases significantly upon incorporation into actin filaments.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Arp2/3 complex
-
Full-length N-WASP protein
-
Constitutively active N-WASP VCA-domain fragment
-
187-1 inhibitor
-
General actin buffer (G-buffer: 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization buffer (KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0)
-
PIP2-containing liposomes
-
Fluorescence spectrophotometer with a cuvette-based or plate-based reader
Procedure:
-
Preparation of Monomeric Actin: Prepare a working stock of monomeric actin in G-buffer, typically at a final concentration of 2-4 µM, with 5-10% pyrene-labeled actin. Keep on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a microcuvette or a well of a 96-well plate, assemble the reaction components on ice. A typical reaction volume is 100 µL.
-
Control (No Inhibition): Monomeric actin, Arp2/3 complex (e.g., 10 nM), full-length N-WASP (e.g., 100 nM), and PIP2 liposomes.
-
Inhibition: Monomeric actin, Arp2/3 complex, full-length N-WASP, PIP2 liposomes, and 187-1 at the desired concentration (e.g., 10 µM).
-
Rescue: Monomeric actin, Arp2/3 complex, full-length N-WASP, PIP2 liposomes, 187-1, and the N-WASP VCA-domain fragment (e.g., 400 nM).
-
-
Initiation of Polymerization: Initiate the polymerization by adding 1/10th the volume of 10x KMEI buffer and mix gently but thoroughly.
-
Data Acquisition: Immediately place the sample in the fluorometer and begin recording fluorescence intensity over time (e.g., every 10-30 seconds for 30-60 minutes). Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
Expected Results:
-
The control reaction should show a sigmoidal curve of increasing fluorescence, indicating robust actin polymerization.
-
The reaction with 187-1 should show a significantly reduced rate and extent of fluorescence increase, demonstrating inhibition of actin polymerization.
-
The rescue reaction containing the VCA domain should show a restoration of rapid actin polymerization, with kinetics approaching that of the positive control, confirming that the inhibitory effect of 187-1 is upstream of VCA-mediated Arp2/3 activation.
Photo-Crosslinking to Identify 187-1 Binding Target
This protocol is used to covalently link 187-1 to its binding partner, confirming a direct interaction.
Materials:
-
A biotinylated and photo-activatable derivative of 187-1 (e.g., containing a benzoylphenylalanine residue).
-
Purified N-WASP, Arp2/3 complex, and actin.
-
UV light source (e.g., 365 nm).
-
SDS-PAGE and Western blotting reagents.
-
Streptavidin-HRP conjugate for chemiluminescent detection.
Procedure:
-
Incubation: Incubate the photo-activatable 187-1 derivative with an equimolar mixture of N-WASP, Arp2/3 complex, and actin in a suitable buffer. To demonstrate specificity, include a control reaction with an excess of non-biotinylated, non-photo-activatable 187-1 as a competitor.
-
UV Crosslinking: Expose the reaction mixtures to UV light to induce covalent crosslinking between the 187-1 derivative and its binding partner(s).
-
SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with a streptavidin-HRP conjugate, which will bind to the biotinylated 187-1. Detect the signal using a chemiluminescent substrate.
Expected Results:
-
A strong band corresponding to the molecular weight of N-WASP crosslinked to the 187-1 derivative should be observed.
-
The intensity of this band should be significantly reduced in the presence of the competitor 187-1, indicating a specific binding interaction.
-
Minimal to no crosslinking should be observed with actin or the Arp2/3 complex, confirming the specificity of 187-1 for N-WASP.[4]
Conclusion
The validation of an inhibitor's specificity is a cornerstone of rigorous pharmacological research. The N-WASP inhibitor 187-1 offers a more specific tool for studying actin dynamics compared to alternatives like wiskostatin, which exhibit significant off-target effects. The rescue experiment, by demonstrating that the effects of 187-1 can be bypassed by a downstream activator, provides compelling evidence for its on-target mechanism of action. By employing the detailed protocols provided in this guide, researchers can confidently validate the effects of 187-1 in their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 187-1, N-WASP inhibitor (CAS 380488-27-7): R&D Systems [rndsystems.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-WASP Inhibitor 187-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the N-WASP inhibitor 187-1, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information on the safe handling and disposal of this peptide-based inhibitor, alongside relevant biological context and experimental workflows.
Immediate Safety and Disposal Plan
The N-WASP inhibitor 187-1, a cyclic peptide, should be handled with care, following standard laboratory safety procedures. While specific disposal instructions are found on the manufacturer's Safety Data Sheet (SDS), general guidelines for peptide-based chemical waste should be followed. Unused material and contaminated consumables should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[1]
Key Disposal Steps:
-
Consult the Safety Data Sheet (SDS): The most critical step is to obtain and review the SDS for N-WASP inhibitor 187-1 from your supplier.[2][3] The SDS will contain a dedicated section (typically Section 13) on disposal considerations.
-
Waste Segregation: Dispose of unused 187-1 inhibitor, as well as any solutions containing it, in a designated hazardous chemical waste container. Do not mix with non-hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with the inhibitor, such as pipette tips, tubes, gloves, and bench paper, should also be disposed of as hazardous chemical waste.
-
Labeling: Ensure the waste container is clearly labeled with its contents, including the name "N-WASP inhibitor 187-1" and any associated hazard warnings as indicated on the SDS.
-
Professional Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.[4]
Chemical and Physical Properties
A summary of the key chemical properties of N-WASP inhibitor 187-1 is provided in the table below. This information is useful for handling and for waste management services.
| Property | Value |
| CAS Number | 380488-27-7[5] |
| Molecular Formula | C₉₆H₁₂₂N₁₈O₁₆[5] |
| Molecular Weight | 1784.11 g/mol [5] |
| Appearance | Lyophilized solid |
| Solubility | Soluble in DMSO and acetic acid |
| Storage | Desiccate at -20°C[5] |
N-WASP Signaling Pathway
The N-WASP inhibitor 187-1 exerts its effect by stabilizing the autoinhibited state of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), preventing it from activating the Arp2/3 complex and subsequent actin polymerization.[5][6] The following diagram illustrates the simplified signaling pathway involving N-WASP.
Caption: Simplified N-WASP signaling pathway and the inhibitory action of 187-1.
Experimental Protocol and Workflow
The following is a generalized experimental workflow for using N-WASP inhibitor 187-1 in an ex vivo setting, based on its application in wound healing studies.[7] Proper disposal procedures should be integrated at each stage where waste is generated.
Detailed Methodology
-
Preparation of 187-1 Stock Solution:
-
Allow the lyophilized 187-1 inhibitor to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in an appropriate solvent as recommended by the manufacturer (e.g., sterile buffer or DMSO) to create a concentrated stock solution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or colder to maintain stability.[6]
-
-
Treatment of Ex Vivo Tissue Samples: [7]
-
Freshly biopsied tissues are minced into small fragments (<1 mm) in a sterile buffer.
-
The tissue fragments are washed extensively.
-
The washed tissues are embedded in an extracellular matrix gel.
-
The N-WASP inhibitor 187-1 is added to the gel and the topping solution at the desired final concentration.
-
-
Incubation and Analysis:
-
The treated tissue cultures are incubated under appropriate conditions.
-
Following incubation, the tissues can be processed for various analyses, such as histology, protein extraction for Western blotting, or RNA extraction for gene expression studies.
-
Experimental Workflow Diagram
Caption: Experimental workflow for using 187-1 inhibitor with integrated disposal steps.
By following these guidelines and, most importantly, the specific instructions in the product's Safety Data Sheet, researchers can ensure the safe and responsible use and disposal of the N-WASP inhibitor 187-1 in the laboratory.
References
- 1. labelsds.com [labelsds.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. N-WASP-Inhibitor, 187-1 - CAS 380488-27-7 - Calbiochem MSDS - 681660 - Merck [merckmillipore.com]
- 4. download [amadischem.com]
- 5. 187-1, N-WASP inhibitor Datasheet DC Chemicals [dcchemicals.com]
- 6. N-WASP-Inhibitor, 187-1 - CAS 380488-27-7 - Calbiochem | 681660 [merckmillipore.com]
- 7. nWASP Inhibition Increases Wound Healing via TrKb/PLCγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 187-1, N-WASP inhibitor
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the N-WASP inhibitor 187-1. The following procedures and recommendations are compiled to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling 187-1, N-WASP inhibitor, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Chemical and Physical Properties
The following table outlines the key chemical and physical properties of the this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 380488-27-7 |
| Molecular Formula | C₉₆H₁₂₂N₁₈O₁₆ |
| Molecular Weight | 1784.11 g/mol |
| Form | Lyophilized solid |
| Solubility | DMSO: 1 mg/mL; Acetic acid: 5% |
| IC₅₀ | ~2 µM (for blocking phosphatidylinositol 4,5-bisphosphate (PIP₂)-induced actin assembly in Xenopus egg cytoplasmic extract)[1] |
Operational and Disposal Plans
Handling and Storage
-
Precautions for Safe Handling : Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2]
-
Conditions for Safe Storage : Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C. It is ok to freeze desiccated, as the product is hygroscopic. Following reconstitution, it is recommended to aliquot and freeze at -20°C. Stock solutions are stable for up to one month at -20°C.[1]
Disposal
-
Product : Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging : Dispose of as unused product.[3] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[3]
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the general procedure for preparing a stock solution of 187-1 involves reconstituting the lyophilized solid in a suitable solvent, such as DMSO. For example, to prepare a 1 mM stock solution, 1.784 mg of the inhibitor would be dissolved in 1 mL of DMSO. As mentioned, after reconstitution, the solution should be aliquoted and stored at -20°C to maintain stability for up to one month.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of 187-1 and a general workflow for its safe handling in the laboratory.
Caption: Mechanism of 187-1 inhibiting N-WASP activation.
Caption: Safe handling workflow for 187-1 inhibitor.
References
- 1. N-WASP-Inhibitor, 187-1 The N-WASP-Inhibitor, 187-1 controls the biological activity of neural Wiskott Aldrich syndrome protein (N-WASP). This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. download [amadischem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
